2-(4-Nitro-benzylsulfanyl)-benzooxazole
Beschreibung
Eigenschaften
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c17-16(18)11-7-5-10(6-8-11)9-20-14-15-12-3-1-2-4-13(12)19-14/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRFFBWURVTRDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333275 | |
| Record name | 2-(4-Nitro-benzylsulfanyl)-benzooxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100537-64-2 | |
| Record name | 2-(4-Nitro-benzylsulfanyl)-benzooxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Nitro-benzylsulfanyl)-benzooxazole
Introduction
Heterocyclic compounds containing the benzoxazole moiety are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The incorporation of a nitrobenzyl-sulfanyl group at the 2-position of the benzoxazole ring system can modulate the molecule's biological properties, making 2-(4-Nitro-benzylsulfanyl)-benzooxazole a compound of interest for further investigation. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this target molecule, offering field-proven insights and self-validating protocols for researchers and scientists in drug development.
Synthesis of this compound
The synthesis of this compound is primarily achieved through a nucleophilic substitution reaction, specifically the S-alkylation of 2-mercaptobenzoxazole with 4-nitrobenzyl halide. This reaction is a robust and widely employed method for the formation of carbon-sulfur bonds.
Reaction Mechanism and Rationale
The reaction proceeds via a classical SN2 mechanism. The thiol group of 2-mercaptobenzoxazole is first deprotonated by a base to form a more nucleophilic thiolate anion. This anion then attacks the electrophilic benzylic carbon of the 4-nitrobenzyl halide, displacing the halide and forming the desired thioether linkage.
The choice of a polar aprotic solvent, such as ethanol or dimethylformamide (DMF), is crucial as it can dissolve both the ionic and non-ionic reactants and stabilize the transition state of the SN2 reaction without solvating the nucleophile to a great extent. The presence of a base, such as potassium hydroxide or potassium carbonate, is essential to generate the thiolate nucleophile in situ.[1]
Experimental Protocol: A Self-Validating System
This protocol is a generalized procedure based on established methods for the S-alkylation of 2-mercaptobenzoxazole.[1]
Materials:
-
2-Mercaptobenzoxazole
-
4-Nitrobenzyl chloride or 4-Nitrobenzyl bromide
-
Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)
-
Ethanol (absolute) or Dimethylformamide (DMF)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of 2-mercaptobenzoxazole and a slight excess of a base (e.g., 1.1 equivalents of KOH) in a suitable volume of ethanol or DMF.
-
Addition of Alkylating Agent: To the stirred solution, add an equimolar amount of 4-nitrobenzyl halide.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux for a period of 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring.
-
Isolation: The solid product will precipitate out. Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Purification: Wash the crude product with cold water to remove any inorganic impurities. The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain a pure crystalline solid.[1]
Characterization of this compound
The structural elucidation of the synthesized compound is performed using a combination of spectroscopic and analytical techniques.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The expected chemical shifts for this compound are based on the analysis of its constituent parts and data from similar compounds.
Expected ¹H NMR Spectral Data:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| Benzylic (-CH₂-) | ~4.3 - 4.6 | Singlet | Protons are adjacent to an electron-withdrawing sulfur atom and an aromatic ring. |
| Benzoxazole Aromatic | ~7.2 - 7.8 | Multiplet | Protons on the benzoxazole ring system. |
| 4-Nitrobenzyl Aromatic | ~7.5 - 8.3 | Two Doublets (AA'BB' system) | Protons on the 4-nitrophenyl ring, showing characteristic splitting due to para-substitution. |
Expected ¹³C NMR Spectral Data:
| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |
| Benzylic (-CH₂-) | ~35 - 45 | Aliphatic carbon attached to sulfur and an aromatic ring. |
| Benzoxazole Aromatic | ~110 - 152 | Aromatic carbons of the benzoxazole moiety. |
| C-2 of Benzoxazole | ~163 - 168 | Carbon attached to both nitrogen and sulfur, leading to a significant downfield shift. |
| 4-Nitrobenzyl Aromatic | ~123 - 148 | Aromatic carbons of the 4-nitrophenyl ring. |
| Carbon bearing NO₂ | ~145 - 150 | Aromatic carbon directly attached to the electron-withdrawing nitro group. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic FT-IR Peaks:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
| C=N (Benzoxazole) | ~1615 | Medium to Strong |
| C=C (Aromatic) | ~1450 - 1600 | Medium to Strong |
| N-O (Asymmetric stretch) | ~1520 | Strong |
| N-O (Symmetric stretch) | ~1345 | Strong |
| C-S Stretch | ~600 - 800 | Weak to Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. For this compound (C₁₄H₁₀N₂O₃S), the expected molecular weight is approximately 286.31 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 286. A prominent fragment would be the tropylium-like ion from the cleavage of the benzyl-sulfur bond.
Conclusion
This technical guide outlines a reliable and reproducible methodology for the synthesis of this compound and its comprehensive characterization. The provided protocols and expected data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, enabling the efficient synthesis and confident structural elucidation of this and related compounds. The principles and techniques described herein are foundational to the exploration of novel chemical entities with potential therapeutic applications.
References
-
Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. American Journal of Organic Chemistry. Available at: [Link]
-
Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]
-
Mass spectrometry of 2-substituted-4-arylthiazoles. II. National Center for Biotechnology Information. Available at: [Link]
Sources
An In-Depth Technical Guide to 2-(4-Nitro-benzylsulfanyl)-benzooxazole: A Prospective Therapeutic Agent
Foreword: Charting a Course for a Novel Therapeutic Candidate
In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for targeted therapeutic intervention is paramount. This guide introduces 2-(4-Nitro-benzylsulfanyl)-benzooxazole , a compound of significant interest at the intersection of established pharmacophores. While direct and extensive research on this specific molecule is nascent, its structural components—the proven benzoxazole scaffold, a strategically positioned nitrobenzyl group, and a sulfanyl linker—suggest a compelling therapeutic hypothesis, particularly in oncology.
This document serves as a technical guide and a research prospectus for drug development professionals. It is structured not as a rigid report of concluded findings, but as a logical and scientifically-grounded roadmap for the investigation of this promising, yet largely uncharacterized, molecule. We will proceed from its rational design and synthesis to a comprehensive, multi-stage preclinical evaluation, elucidating the scientific causality behind each proposed step. Our approach is rooted in creating a self-validating framework for its assessment, ensuring that each experimental phase builds logically upon the last to rigorously test its therapeutic potential.
Introduction: The Scientific Rationale
The benzoxazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] Benzoxazole derivatives have been shown to exert their effects through various mechanisms, such as DNA intercalation, enzyme inhibition (e.g., topoisomerase, VEGFR kinase), and disruption of cellular signaling pathways.[5]
The novelty of This compound lies in the strategic incorporation of a 4-nitrobenzyl moiety linked via a sulfur atom. This design is not arbitrary; it is a hypothesis-driven construct. The nitroaromatic group is a well-known substrate for cellular reductases. Under the hypoxic conditions characteristic of solid tumors, these enzymes can reduce the nitro group to more reactive species, such as hydroxylamines and amines. This bioreduction is a cornerstone of hypoxia-activated prodrug (HAP) strategies, where a relatively benign molecule is converted into a potent cytotoxic agent selectively within the tumor microenvironment.
The sulfanyl linker provides flexibility and specific chemical properties, differentiating the molecule from more common ether or amine linkages. Its role in modulating the electronic properties and potential cleavage of the molecule post-nitroreduction is a key area for investigation.
This guide, therefore, outlines the necessary steps to synthesize this compound and systematically evaluate its potential as a novel therapeutic agent, with a primary focus on its application as a hypoxia-activated anticancer drug.
Synthesis and Characterization
The synthesis of this compound is predicated on established principles of heterocyclic chemistry. The proposed synthetic route is a two-step process designed for efficiency and scalability.
Proposed Synthetic Pathway
The synthesis begins with the preparation of 2-mercaptobenzoxazole, a common and commercially available starting material. This is followed by a nucleophilic substitution reaction with 4-nitrobenzyl halide.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound.
Materials:
-
2-Mercaptobenzoxazole
-
4-Nitrobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexane
-
Brine solution (saturated NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a solution of 2-mercaptobenzoxazole (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Addition of Electrophile: Stir the suspension at room temperature for 15 minutes. Add 4-nitrobenzyl bromide (1.1 eq) portion-wise over 10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate mobile phase. The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, filter the solid K₂CO₃ and wash with acetone. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the crude residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Crystallization: Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., ethanol or ethyl acetate/hexane) to yield pure this compound.
Characterization
The identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques.
| Technique | Purpose | Expected Outcome |
| ¹H NMR | To determine the proton environment and confirm structural integrity. | Peaks corresponding to the benzoxazole ring protons, the methylene (-CH₂-) bridge, and the di-substituted benzene ring of the nitrobenzyl group. |
| ¹³C NMR | To identify all unique carbon atoms in the molecule. | Resonances for all carbon atoms, confirming the carbon skeleton. |
| Mass Spectrometry (MS) | To determine the molecular weight and confirm the molecular formula. | A molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated molecular weight of C₁₄H₁₀N₂O₃S. |
| FT-IR Spectroscopy | To identify key functional groups. | Characteristic absorption bands for C=N (oxazole), N-O (nitro group), and aromatic C-H stretches. |
| Melting Point | To assess purity. | A sharp and defined melting point range. |
| Elemental Analysis | To determine the elemental composition (%C, H, N, S). | Experimental values should be within ±0.4% of the theoretical values. |
Hypothesized Mechanism of Action: Hypoxia-Activated Cytotoxicity
We hypothesize that this compound acts as a hypoxia-activated prodrug. Under the low-oxygen conditions prevalent in solid tumors, intracellular reductases, such as cytochrome P450 oxidoreductase, will reduce the 4-nitro group.
This reduction is a multi-step process, ultimately leading to the formation of a highly reactive species. The electron-donating character of the resulting aniline or hydroxylamine is proposed to induce cleavage of the benzylic C-S bond, releasing a cytotoxic effector. The exact nature of the cytotoxic species is a key question for investigation but could be a reactive quinone methide or a related electrophile that can alkylate cellular macromolecules like DNA and proteins, leading to cell death.
Caption: Proposed bio-reductive activation pathway in a hypoxic environment.
Preclinical Evaluation Workflow
A phased approach to preclinical evaluation is essential to systematically assess the compound's potential. This workflow progresses from broad cytotoxicity screening to more complex in vivo models.
Caption: Phased preclinical evaluation workflow for the candidate compound.
Phase 1: In Vitro Cytotoxicity Screening
The initial step is to determine the compound's cytotoxic potential against a panel of human cancer cell lines and a non-cancerous control line to assess selectivity. Crucially, these assays will be conducted under both normoxic (standard ~21% O₂) and hypoxic (≤1% O₂) conditions.
Featured Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of the test compound on various cell lines under normoxic and hypoxic conditions.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung])
-
Non-cancerous human cell line (e.g., HEK293 [embryonic kidney] or HDF [dermal fibroblasts])[8]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.
-
Incubation:
-
Normoxia: Incubate one set of plates in a standard incubator (37°C, 5% CO₂).
-
Hypoxia: Incubate a duplicate set of plates in a hypoxic chamber (37°C, 5% CO₂, 1% O₂).
-
Incubate for 48-72 hours.
-
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Expected Data Output & Interpretation:
| Condition | Cell Line | Predicted IC₅₀ (µM) | Interpretation |
| Normoxia | Cancer (e.g., MCF-7) | High (>50 µM) | Low intrinsic toxicity in normal oxygen conditions. |
| Hypoxia | Cancer (e.g., MCF-7) | Low (<10 µM) | Selective activation and cytotoxicity in low oxygen. |
| Normoxia | Non-cancerous (e.g., HEK293) | Very High (>100 µM) | Low toxicity to normal cells. |
| Hypoxia | Non-cancerous (e.g., HEK293) | High (>50 µM) | Demonstrates tumor-specific hypoxic selectivity. |
A high Hypoxic Cytotoxicity Ratio (HCR) (IC₅₀ Normoxia / IC₅₀ Hypoxia) is the desired outcome, indicating successful hypoxia-selective activation.
Phase 2: Mechanistic Assays
Should Phase 1 demonstrate promising hypoxia-selective activity, the next logical step is to investigate the hypothesized mechanism of action.
-
Nitroreductase Activity Assay: To confirm that the compound is a substrate for cellular reductases.
-
DNA Damage Assays (e.g., Comet Assay, γ-H2AX staining): To determine if the activated compound causes DNA damage, a common endpoint for alkylating agents.
-
Cell Cycle Analysis (Flow Cytometry): To identify if the compound induces arrest at specific phases of the cell cycle.
Phase 3: In Vivo Efficacy Studies
The gold standard for preclinical evaluation of an anticancer agent is its performance in in vivo models.[9] Cell line-derived xenograft (CDX) or patient-derived xenograft (PDX) models in immunocompromised mice are the preferred systems.[9]
Conceptual Framework for a Xenograft Study:
-
Model Selection: Choose a cancer cell line that showed high sensitivity to the compound under hypoxic conditions in vitro (e.g., HCT116).
-
Tumor Implantation: Subcutaneously implant the cancer cells into the flank of immunocompromised mice (e.g., NOD/SCID or Nude mice).
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups. Administer the test compound (e.g., via intraperitoneal injection) and a vehicle control according to a predetermined dosing schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size. Tumors are then excised for further analysis (e.g., histology, biomarker analysis).
Primary Outcome Measure: Tumor Growth Inhibition (TGI). A significant TGI in the treatment group compared to the control group would provide strong evidence of in vivo efficacy.
Future Directions and Conclusion
The pathway outlined in this guide provides a robust framework for the initial evaluation of this compound as a potential therapeutic agent. Positive outcomes, particularly strong in vivo efficacy with a favorable toxicity profile, would warrant further investigation into its pharmacokinetic and pharmacodynamic properties, formulation development, and detailed toxicology studies as part of a formal Investigational New Drug (IND)-enabling program.
The convergence of a privileged benzoxazole scaffold with a hypoxia-activated nitrobenzyl trigger presents a compelling, rational design for a next-generation targeted cancer therapeutic. The systematic, hypothesis-driven approach detailed herein will be critical in unlocking its potential and determining its future trajectory in the drug development pipeline.
References
-
Kamal, A., et al. (2020). Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]
- Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.
- Anonymous. (n.d.). BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES.
- Anonymous. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
-
Ivković, B., et al. (2024). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. MDPI. [Link]
-
Koprowska, K., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC - NIH. [Link]
- Anonymous. (2022). Synthesis and Characterization of Some Benzoxazole Derivatives.
-
Dang, M. H. D., et al. (2020). Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Anonymous. (2023).
- Anonymous. (2024). A Tandem Ring Closure and Nitrobenzene Reduction with Sulfide Provides an Improved Route to an Important Intermediate for the Anti-Tuberculosis Drug Candidate Sutezolid.
-
DeRose, Y. S., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. NIH. [Link]
- Anonymous. (2022).
-
Shi, G., et al. (2023). Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis. SIOC Journals. [Link]
- Anonymous. (2023). Zinc Sulfide (ZnS) Nanoparticles: An Effective Catalyst for Synthesis of Benzoxazole Derivatives. Asian Journal of Green Chemistry.
-
van Meerloo, J., et al. (2011). The MTT assay for cell sensitivity. PubMed. [Link]
- Anonymous. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Crown Bioscience.
- Il'ichev, Y. V., et al. (2002). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP.
- Anonymous. (n.d.). The Role of 2-Nitrophenyl Phenyl Sulfide in Modern Organic Synthesis. Biosynth.
- Flores-Carreón, A., et al. (2023). Antiprotozoal Activity and Selectivity Index of Organic Salts of Albendazole and Mebendazole. MDPI.
- Kumar, D. R., et al. (2016).
- Garrepalli, S., et al. (2011). Design, synthesis and biological evaluation of benzoxazole derivatives as Cyclooxygensase-2 inhibitors. Scholars Research Library.
- Vamvakas, S., et al. (1998). Sulfur-containing proreactive intermediates: hydrolysis and mutagenicity of halovinyl 2-nitrophenyl disulfides. PubMed.
- Ivković, B., et al. (2024). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
- Anonymous. (2024).
- Anonymous. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC.
- Anonymous. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. repository.najah.edu [repository.najah.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2-(4-Nitro-benzylsulfanyl)-benzooxazole
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide serves as an in-depth exploration of the putative mechanisms of action of the novel chemical entity, 2-(4-Nitro-benzylsulfanyl)-benzooxazole. As a Senior Application Scientist, the following content is synthesized from established principles in medicinal chemistry and pharmacology, drawing parallels from structurally related compounds to illuminate the path for future investigation. This document is designed not as a definitive statement, but as a foundational framework to guide rigorous scientific inquiry.
Preamble: Deconstructing the Molecule for Mechanistic Clues
The structure of this compound is a composite of two key bioactive scaffolds: the benzoxazole ring and a 4-nitrobenzyl moiety. This unique combination suggests a multi-pronged potential for biological activity. The benzoxazole core is a privileged scaffold in medicinal chemistry, known for a wide array of pharmacological effects including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The presence of a nitroaromatic group introduces the potential for bioreductive activation, a mechanism exploited by several successful therapeutic agents.[4][5][6]
Our exploration will, therefore, be anchored on three central hypotheses for the mechanism of action of this compound:
-
Direct Enzyme Inhibition: Targeting key enzymes implicated in disease pathogenesis.
-
Antimicrobial Disruption: Interfering with essential microbial cellular processes.
-
Prodrug Bioreductive Activation: Selective activity in hypoxic environments, particularly relevant in solid tumors and anaerobic infections.
Hypothesis 1: A Tale of Two Moieties - Direct Enzyme Inhibition
The benzoxazole nucleus is a known inhibitor of various enzymes.[1][7] Notably, derivatives have shown potent inhibitory effects on kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and cyclooxygenase (COX) enzymes.[1][8][9][10]
Proposed Target: Kinase Inhibition (e.g., VEGFR-2)
The inhibition of protein kinases is a cornerstone of modern cancer therapy. The structural motifs within this compound are consistent with those found in known kinase inhibitors.
Caption: Workflow for determining in vitro kinase inhibition.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: In a microplate, combine the recombinant kinase, a specific peptide substrate, and ATP.
-
Incubation: Add the diluted compound to the reaction mixture and incubate at a controlled temperature (e.g., 30°C) for a defined period.
-
Detection: Stop the reaction and quantify the level of substrate phosphorylation using a suitable detection method, such as a luminescence-based assay that measures the amount of ATP remaining or an antibody-based method (ELISA) to detect the phosphorylated substrate.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the half-maximal inhibitory concentration (IC50).
Proposed Target: Cyclooxygenase (COX) Inhibition
Benzoxazole derivatives have been reported to inhibit COX enzymes, which are pivotal in the inflammatory cascade.[1]
A similar enzymatic assay approach as described for kinases can be employed, using purified COX-1 and COX-2 enzymes and arachidonic acid as the substrate. The production of prostaglandins can be quantified via ELISA or other immunological methods.
Hypothesis 2: A Broad Offensive - Antimicrobial Activity
The benzoxazole scaffold is present in numerous compounds with demonstrated antibacterial and antifungal activities.[11][12][13][14] The proposed mechanisms often involve the disruption of essential microbial processes.[15] It is plausible that this compound could interfere with nucleic acid synthesis, given the structural analogy of the benzoxazole ring system to purine bases.[16]
Investigating Antimicrobial Efficacy
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi).
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the plates under optimal growth conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Quantitative Data
| Microbial Strain | Predicted MIC (µg/mL) |
| Staphylococcus aureus | 8 - 32 |
| Escherichia coli | 16 - 64 |
| Candida albicans | 4 - 16 |
This table presents hypothetical MIC values to illustrate potential outcomes.
Hypothesis 3: The Trojan Horse - Prodrug Bioreductive Activation
The 4-nitrobenzyl group is a key feature that suggests a potential role as a hypoxia-activated prodrug.[17][18][19] In low-oxygen environments, characteristic of solid tumors and some bacterial infections, nitroreductase enzymes can reduce the nitro group to highly reactive intermediates, such as nitroso and hydroxylamine species.[4][20] These reactive species can induce cellular damage through covalent modification of macromolecules like DNA and proteins, leading to cytotoxicity.[4]
Proposed Mechanism of Activation and Action
Caption: Proposed bioreductive activation pathway in hypoxic conditions.
Experimental Validation
-
Cell Culture: Culture cancer cells (e.g., HCT116 human colorectal carcinoma cells) under both normoxic (21% O2) and hypoxic (e.g., 1% O2) conditions.[13]
-
Compound Treatment: Expose the cells to a range of concentrations of this compound.
-
Viability Assessment: After a set incubation period (e.g., 48-72 hours), assess cell viability using a standard method such as the MTS or Sulforhodamine B (SRB) assay.[13]
-
Data Analysis: Compare the IC50 values obtained under normoxic and hypoxic conditions. A significantly lower IC50 under hypoxic conditions would support the hypothesis of bioreductive activation.
Concluding Remarks and Future Directions
The in-silico and literature-based analysis of this compound suggests a molecule of significant therapeutic potential, with plausible mechanisms of action spanning direct enzyme inhibition, broad-spectrum antimicrobial activity, and hypoxia-targeted cytotoxicity. The experimental frameworks provided herein offer a clear and logical path for the empirical validation of these hypotheses.
Further investigations should also consider:
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to identify key structural determinants of activity.
-
In Vivo Efficacy Studies: Evaluation of the compound in relevant animal models of cancer and infectious disease.
-
Toxicology and Pharmacokinetic Profiling: A thorough assessment of the compound's safety and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
The journey to elucidating the precise molecular mechanisms of this compound will undoubtedly be complex, yet the potential rewards for medicine are substantial.
References
-
Kamal, A., et al. (2020). Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]
-
Patel, N. K., et al. (2014). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. PMC. [Link]
-
Desai, N. C., et al. (2013). Synthesis and biological significance of 2-mercaptobenzoxazole derivatives. Zenodo. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(4-Hydroxyphenyl)benzoxazole. PrepChem.com. [Link]
-
Khan, I., et al. (2023). Imine Derivatives of Benzoxazole Attenuate High-Fat Diet-Induced Hyperlipidemia by Modulation of Lipid-Regulating Genes. ACS Omega. [Link]
-
Liang, D., et al. (2018). Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. PMC. [Link]
-
Reddy, T. J., et al. (2017). Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines. Organic & Biomolecular Chemistry. [Link]
-
Acar, Ç., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. PubMed Central. [Link]
-
Global Research Online. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Global Research Online. [Link]
-
Kaczmarek, M. T., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC. [Link]
-
Noriega, L. G., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]
-
de Oliveira, R. B., et al. (2025). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. PMC. [Link]
-
Peršić, E., et al. (2023). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. MDPI. [Link]
-
Husain, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. [Link]
-
Centore, R., et al. (2014). 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. NIH. [Link]
-
Káňová, K., et al. (2023). Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway. NIH. [Link]
-
El-Sayed, N. N. E., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PubMed. [Link]
-
Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]
-
ResearchGate. (n.d.). Benzoxazoles as promising antimicrobial agents: A systematic review. ResearchGate. [Link]
-
Abdel-Mottaleb, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. MDPI. [Link]
-
ResearchGate. (2025). Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. ResearchGate. [Link]
-
Journal of Basic and Applied Research in Biomedicine. (2021). 255 Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. Journal of Basic and Applied Research in Biomedicine. [Link]
-
ResearchGate. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. [Link]
-
ResearchGate. (n.d.). Mechanism of action of nitroimidazoles. ResearchGate. [Link]
-
PubMed. (2025). Discovery of 2,4,5-Substituted Benzoxazole Derivatives as Pks13 Inhibitors via the Scaffold Hopping Strategy. PubMed. [Link]
-
Taylor & Francis. (n.d.). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Taylor & Francis. [Link]
-
Bentham Science Publishers. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science Publishers. [Link]
-
ResearchGate. (2025). Synthesis and Biological Significance of 2-Mercaptobenzoxazole Derivatives. ResearchGate. [Link]
-
Journal of High School Science. (n.d.). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. Journal of High School Science. [Link]
-
MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. MDPI. [Link]
-
ACS Publications. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]
-
MDPI. (n.d.). Special Issue : Nitro Group Containing Drugs. MDPI. [Link]
-
IJPPR. (2025). Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. IJPPR. [Link]
-
ACS Publications. (2022). Open Synthesis Network Research in an Undergraduate Laboratory: Development of Benzoxazole Amide Derivatives against Leishmania Parasite. Journal of Chemical Education. [Link]
-
ACS Publications. (n.d.). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. [Link]
-
PubMed. (2018). Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. PubMed. [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of New Benzimidazole, Benzoxazole, Imidazole and Tetrazole Derivatives. Oriental Journal of Chemistry. [Link]
-
PubChem. (n.d.). 2-(4-Nitrophenyl)-1H-benzimidazole. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. zenodo.org [zenodo.org]
- 12. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jbarbiomed.com [jbarbiomed.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. svedbergopen.com [svedbergopen.com]
antimicrobial spectrum of 2-(4-Nitro-benzylsulfanyl)-benzooxazole
An In-depth Technical Guide to the Antimicrobial Spectrum of 2-(4-Nitro-benzylsulfanyl)-benzooxazole
Abstract
The relentless rise of antimicrobial resistance necessitates the urgent discovery and characterization of novel therapeutic agents. Benzoxazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad range of biological activities, including potent antimicrobial effects.[1][2][3] This technical guide provides a comprehensive overview of the anticipated antimicrobial spectrum of a specific derivative, this compound. While direct empirical data for this compound is not yet extensively published, this document synthesizes structure-activity relationship (SAR) data from analogous compounds to build a predictive profile. Furthermore, it offers detailed, field-proven experimental protocols for the systematic in vitro evaluation of its antibacterial and antifungal activities, grounding these methodologies in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI). This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing antimicrobial research.
Introduction: The Therapeutic Potential of the Benzoxazole Scaffold
The benzoxazole nucleus, an isostere of natural purine bases, is considered a "privileged scaffold" in medicinal chemistry.[4] Its structure facilitates interactions with various biopolymers, leading to a wide array of pharmacological effects.[2] Numerous studies have confirmed that derivatives of this scaffold exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as a variety of fungal pathogens.[1]
The antimicrobial efficacy of benzoxazoles is profoundly influenced by the nature and position of substituents, particularly at the 2- and 5-positions of the ring structure.[1] It is hypothesized that their mechanism of action may involve the inhibition of essential cellular processes such as nucleic acid synthesis or the disruption of enzymatic functions, potentially by targeting DNA gyrase.[4][5][6]
Predictive Antimicrobial Spectrum of this compound
The chemical structure of this compound incorporates several moieties known to influence antimicrobial activity. Based on established structure-activity relationships for this class, we can formulate a hypothesis regarding its likely spectrum of activity.
-
The Benzoxazole Core: Provides the fundamental scaffold for antimicrobial action.
-
The 2-Benzylsulfanyl Linkage: Derivatives with a 2-(substituted benzyl)sulfanyl group have demonstrated notable antimycobacterial activity, suggesting the importance of this linkage.[1] The methylene bridge, however, has been noted in some studies to potentially reduce activity compared to direct linkages, a factor that requires empirical validation for this specific compound.[5]
-
The 4-Nitro Group: The nitro moiety is a strong electron-withdrawing group. The presence of such groups on the phenyl ring has been correlated with enhanced antimicrobial potency in related series.[7] Furthermore, nitro-containing aromatic compounds are a well-established class of antimicrobials, often acting as prodrugs that are activated by microbial nitroreductases.
Hypothesized Spectrum: Given these structural features, this compound is predicted to exhibit broad-spectrum activity. It is likely to be effective against a range of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and may show significant activity against select Gram-negative bacteria and fungal species like Candida albicans and Aspergillus niger.[1] The ultimate confirmation and precise characterization of this spectrum, however, demand rigorous experimental evaluation.
Experimental Validation: Protocols for Antimicrobial Susceptibility Testing
To empirically determine the antimicrobial spectrum, standardized in vitro susceptibility testing is paramount. The following protocols are based on the globally recognized guidelines of the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of data.[8][9][10]
Core Principle: Minimum Inhibitory Concentration (MIC)
The cornerstone of susceptibility testing is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] The broth microdilution method is the gold standard for this determination.[12]
Experimental Workflow for Broth Microdilution
The following diagram outlines the comprehensive workflow for determining the MIC of this compound.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Detailed Step-by-Step Protocol
A. Preparation of Materials:
-
Test Compound: Prepare a stock solution of this compound at a high concentration (e.g., 10 mg/mL or 1280 µg/mL) in sterile dimethyl sulfoxide (DMSO).[13] The final concentration of DMSO in the assay wells should not exceed 1%, as higher concentrations can inhibit microbial growth.
-
Microbial Strains: Utilize a panel of clinically relevant and standard reference strains (e.g., from ATCC).
-
Gram-positive bacteria: Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212)
-
Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungi: Candida albicans (ATCC 90028)
-
-
Growth Media:
-
Inoculum Preparation:
-
From a fresh agar plate (subcultured within 24 hours), select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline (0.85% NaCl).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[11]
-
Dilute this standardized suspension in the appropriate sterile broth to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
B. Assay Procedure (in a 96-well microtiter plate):
-
Plate Setup: Add 50 µL of sterile broth to wells 2 through 12 in each row designated for a test compound.
-
Compound Dilution: Add 100 µL of the appropriately diluted compound stock (at twice the highest desired final concentration) to well 1.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. This leaves wells 1-10 with 50 µL of serially diluted compound.
-
Controls:
-
Growth Control (Well 11): Add 50 µL of sterile broth (this well will receive the inoculum but no compound).
-
Sterility Control (Well 12): Add 100 µL of sterile broth (this well receives no compound and no inoculum).
-
-
Inoculation: Add 50 µL of the standardized microbial inoculum (prepared in step A4) to wells 1 through 11. Do not add inoculum to well 12. The final volume in each test well is now 100 µL.
-
Incubation: Seal the plate (e.g., with a breathable film) and incubate.
-
Bacteria: 35-37°C for 16-20 hours in ambient air.[11]
-
Fungi: 35°C for 24-48 hours.
-
C. Data Interpretation:
-
Validation: Before reading results, check the controls. The sterility control (well 12) should show no growth (be clear). The growth control (well 11) should show distinct turbidity.
-
MIC Determination: Visually inspect the plate. The MIC is the lowest concentration of this compound that completely inhibits visible growth (i.e., the first clear well in the dilution series).[11]
Data Presentation and Management
To facilitate analysis and comparison, all quantitative MIC data should be systematically organized. The following table provides a template for recording results against a standard panel of microorganisms.
| Microorganism | Strain ID | Type | Predicted MIC Range (µg/mL) of this compound | Reference Agent MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | Data to be determined | Ciprofloxacin: Value |
| Enterococcus faecalis | ATCC 29212 | Gram-positive | Data to be determined | Ampicillin: Value |
| Escherichia coli | ATCC 25922 | Gram-negative | Data to be determined | Ciprofloxacin: Value |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | Data to be determined | Gentamicin: Value |
| Candida albicans | ATCC 90028 | Fungus (Yeast) | Data to be determined | Fluconazole: Value |
| Aspergillus niger | ATCC 16404 | Fungus (Mold) | Data to be determined | Amphotericin B: Value |
Concluding Remarks and Future Directions
This guide provides a scientifically grounded framework for investigating the . The predictive analysis, based on the rich chemistry of benzoxazole derivatives, suggests a promising candidate for further study. The provided CLSI-based protocols offer a robust and validated pathway for determining its precise in vitro efficacy.
Successful validation of broad-spectrum activity would warrant progression to more advanced studies, including:
-
Time-kill kinetics assays to determine whether the compound is bacteriostatic or bactericidal.
-
Mechanism of action studies to elucidate the specific cellular target(s).
-
In vivo efficacy studies in appropriate animal models of infection.
-
Cytotoxicity assays to determine the therapeutic index.[11]
The systematic application of these methodologies will be critical in fully characterizing the potential of this compound as a lead compound in the vital search for next-generation antimicrobial agents.
References
-
Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido] - PubMed Central. Available at: [Link]
-
Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC - NIH. Available at: [Link]
-
Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives. Available at: [Link]
-
Synthesis, characterization and anti-microbial activity of new series of benzoxazole derivatives - ResearchGate. Available at: [Link]
-
Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. Available at: [Link]
-
Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. - ResearchGate. Available at: [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan. Available at: [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives - Baghdad Science Journal. Available at: [Link]
-
Antimicrobial Susceptibility Testing | Area of Focus - CLSI. Available at: [Link]
-
Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives | Bentham Science Publishers. Available at: [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. Available at: [Link]
-
In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Available at: [Link]
-
CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1. Available at: [Link]
-
2.4. In Vitro Antimicrobial Activity Assay - Bio-protocol. Available at: [Link]
-
M100S - Performance Standards for Antimicrobial Susceptibility Testing - ResearchGate. Available at: [Link]
-
Structure activity relationship of the synthesized compounds - ResearchGate. Available at: [Link]
Sources
- 1. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wisdomlib.org [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nih.org.pk [nih.org.pk]
- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 10. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
Methodological & Application
Synthesis of 2-((4-nitrophenyl)methyl)thio)benzo[d]oxazole: An Application Note and Detailed Protocol
Introduction: The Significance of Benzoxazole Scaffolds in Medicinal Chemistry
The benzoxazole core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold for designing molecules that interact with a wide array of biological targets. Benzoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and antitumor properties.[3] The incorporation of a thioether linkage and a nitro-substituted phenyl ring, as in the target molecule 2-((4-nitrophenyl)methyl)thio)benzo[d]oxazole, can further modulate the compound's pharmacokinetic and pharmacodynamic profile, making it a molecule of significant interest for further biological evaluation.
This application note provides a comprehensive, field-proven protocol for the synthesis of 2-((4-nitrophenyl)methyl)thio)benzo[d]oxazole. The described methodology is robust, scalable, and relies on readily available starting materials. We will delve into the causality behind the experimental choices, ensuring a thorough understanding of the reaction mechanism and potential pitfalls.
Reaction Principle: Nucleophilic Substitution
The synthesis of 2-((4-nitrophenyl)methyl)thio)benzo[d]oxazole is achieved through a classic S-alkylation reaction, a type of nucleophilic substitution. The reaction proceeds via the deprotonation of the thiol group of 2-mercaptobenzoxazole to form a highly nucleophilic thiolate anion. This anion then attacks the electrophilic benzylic carbon of 4-nitrobenzyl chloride, displacing the chloride leaving group and forming the desired thioether linkage.
The presence of an electron-withdrawing nitro group on the benzyl halide can enhance its reactivity towards nucleophilic attack. The choice of a suitable base and an appropriate solvent system is crucial for the efficient formation of the thiolate and for facilitating the subsequent substitution reaction.
Experimental Workflow and Protocol
Materials and Instrumentation
Reagents:
-
2-Mercaptobenzoxazole (≥98%)
-
4-Nitrobenzyl chloride (≥98%)
-
Potassium carbonate (K₂CO₃), anhydrous (≥99%)
-
Acetone, anhydrous (≥99.8%)
-
Ethanol, absolute (≥99.5%)
-
Ethyl acetate (EtOAc), ACS grade
-
Hexane, ACS grade
-
Deionized water
Instrumentation:
-
Magnetic stirrer with heating capabilities
-
Round-bottom flasks
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Detailed Synthesis Protocol
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-mercaptobenzoxazole (1.51 g, 10 mmol).
-
Add anhydrous acetone (40 mL) to the flask and stir at room temperature until the 2-mercaptobenzoxazole is completely dissolved.
-
To this solution, add anhydrous potassium carbonate (2.07 g, 15 mmol). The addition of a mild inorganic base like potassium carbonate is crucial for the deprotonation of the thiol group to form the more nucleophilic thiolate anion without causing unwanted side reactions.[4]
-
Stir the resulting suspension at room temperature for 30 minutes.
Step 2: Addition of the Alkylating Agent
-
In a separate beaker, dissolve 4-nitrobenzyl chloride (1.72 g, 10 mmol) in anhydrous acetone (10 mL).
-
Add the 4-nitrobenzyl chloride solution dropwise to the stirred suspension of the 2-mercaptobenzoxazole and potassium carbonate over a period of 10-15 minutes.
-
Once the addition is complete, attach a reflux condenser to the flask.
Step 3: Reaction and Monitoring
-
Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain reflux for 4-6 hours. The elevated temperature increases the rate of the nucleophilic substitution reaction.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
TLC System: A mixture of ethyl acetate and hexane (e.g., 3:7 v/v) is a suitable mobile phase.
-
Procedure: Periodically (e.g., every hour), withdraw a small aliquot of the reaction mixture, spot it on a TLC plate alongside the starting materials, and develop the plate.
-
Visualization: Visualize the spots under a UV lamp at 254 nm. The reaction is considered complete when the spot corresponding to the 2-mercaptobenzoxazole has disappeared or significantly diminished, and a new, more nonpolar spot corresponding to the product is prominent.
-
Step 4: Work-up and Isolation
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove the solid potassium carbonate and any potassium chloride formed as a byproduct.
-
Wash the solid residue with a small amount of acetone (2 x 10 mL) to recover any adsorbed product.
-
Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
Step 5: Purification
-
The crude product can be purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot absolute ethanol.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them in a vacuum oven.
-
Determine the melting point of the purified product and characterize it using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.
Data Summary
| Parameter | Value |
| Reactant 1 | 2-Mercaptobenzoxazole |
| Reactant 2 | 4-Nitrobenzyl chloride |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | Anhydrous Acetone |
| Reaction Temperature | Reflux (~56 °C) |
| Reaction Time | 4-6 hours |
| Theoretical Yield | 2.86 g (for 10 mmol scale) |
| Purification Method | Recrystallization from Ethanol |
Visualizing the Process
Reaction Mechanism
Caption: S-alkylation of 2-mercaptobenzoxazole.
Experimental Workflow
Caption: Synthesis and purification workflow.
Trustworthiness and Self-Validation
The protocol's reliability is ensured through in-process monitoring using thin-layer chromatography. This allows for real-time assessment of the reaction's progression and confirmation of the formation of the desired product. The final product's identity and purity should be unequivocally confirmed through a suite of analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: Will confirm the molecular structure by showing the characteristic chemical shifts and coupling constants for the protons and carbons in the benzoxazole and 4-nitrophenylmethyl moieties.
-
Infrared (IR) Spectroscopy: Will show the characteristic absorption bands for the C=N of the oxazole ring, the C-S-C linkage, and the nitro group.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the target compound.
-
Melting Point Analysis: A sharp melting point is indicative of a pure compound.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 2-((4-nitrophenyl)methyl)thio)benzo[d]oxazole. By following the outlined steps and understanding the underlying chemical principles, researchers can confidently and efficiently prepare this valuable benzoxazole derivative for further investigation in drug discovery and development programs.
References
-
Kamal, A., et al. (2020). Biological activities of benzoxazole and its derivatives. ResearchGate. Available at: [Link]
-
IJPPR. (2025). Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. International Journal of Pharmacy and Pharmaceutical Research. Available at: [Link]
-
MDPI. (2022). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. MDPI. Available at: [Link]
-
AWS. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. Available at: [Link]
-
ResearchGate. (2013). Synthesis some new benzoxazole derivatives and their cytotoxicity to human cancer cell lines. ResearchGate. Available at: [Link]
-
ResearchGate. (2012). SYNTHESIS OF SOME DERIVATIVES OF 2-MERCAPTOBENZOTHIAZOLE AND THEIR EVALUATION AS ANTI-INFLAMMATORY AGENTS. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. ResearchGate. Available at: [Link]
-
MDPI. (2020). Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. MDPI. Available at: [Link]
Sources
Application Note: Structural Elucidation of 2-(4-nitrophenyl)-1,3-benzoxazole using NMR Spectroscopy
Introduction
The benzoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound, 2-(4-nitrophenyl)-1,3-benzoxazole, is a key intermediate in the synthesis of pharmacologically active molecules and functional materials. Its rigid, planar structure and the presence of the nitro group make it an interesting candidate for studying structure-activity relationships and for the development of novel therapeutics.
Accurate structural characterization is the bedrock of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the unambiguous determination of molecular structure in solution. This application note provides a comprehensive guide to the analysis of ¹H and ¹³C NMR data for 2-(4-nitrophenyl)-1,3-benzoxazole, offering a detailed protocol for sample preparation, data acquisition, and in-depth spectral interpretation. This guide is intended for researchers, scientists, and drug development professionals who are working with benzoxazole derivatives and require a thorough understanding of their structural characterization.
Molecular Structure and Numbering Scheme
A clear understanding of the molecular structure and a consistent atom numbering system are essential for accurate NMR spectral assignment. The structure of 2-(4-nitrophenyl)-1,3-benzoxazole is depicted below with the IUPAC numbering scheme that will be used for the assignment of NMR signals.
Caption: Molecular structure and numbering of 2-(4-nitrophenyl)-1,3-benzoxazole.
Experimental Protocols
Synthesis of 2-(4-nitrophenyl)-1,3-benzoxazole
A common and effective method for the synthesis of 2-arylbenzoxazoles is the condensation of an o-aminophenol with an aromatic aldehyde.
Materials:
-
o-Aminophenol
-
4-Nitrobenzaldehyde
-
Ethanol
-
Zinc Sulfide (ZnS) nanoparticles (as catalyst)[1]
Procedure: [1]
-
In a round-bottom flask, combine o-aminophenol (1 mmol) and 4-nitrobenzaldehyde (1 mmol).
-
Add ethanol as the solvent.
-
Add a catalytic amount of zinc sulfide (ZnS) nanoparticles (0.003 g).
-
Heat the mixture at 70 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (1:2).
-
Upon completion of the reaction, wash the mixture with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2-(4-nitrophenyl)-1,3-benzoxazole.
NMR Sample Preparation
The quality of the NMR spectrum is highly dependent on the sample preparation.
Materials:
-
Synthesized 2-(4-nitrophenyl)-1,3-benzoxazole
-
Deuterated chloroform (CDCl₃)
-
NMR tube (5 mm)
-
Pasteur pipette with glass wool
Procedure:
-
Weigh approximately 5-10 mg of the purified 2-(4-nitrophenyl)-1,3-benzoxazole for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
NMR Data Acquisition
Instrumentation:
-
A standard 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: Approximately 12-15 ppm.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 1-2 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: Approximately 200-220 ppm.
-
Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C).
-
Relaxation Delay (d1): 2 seconds.
NMR Data Analysis and Interpretation
The following sections provide a detailed analysis of the ¹H and ¹³C NMR spectra of 2-(4-nitrophenyl)-1,3-benzoxazole. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) using the residual solvent peak as an internal standard (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
¹H NMR Spectral Data
The ¹H NMR spectrum of 2-(4-nitrophenyl)-1,3-benzoxazole is characterized by signals in the aromatic region.
Table 1: ¹H NMR Data for 2-(4-nitrophenyl)-1,3-benzoxazole in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.38 | d | 8.8 | 2H | H-2', H-6' |
| 7.79-7.81 | m | - | 1H | H-4 |
| 7.60-7.62 | m | - | 1H | H-7 |
| 7.52 | d | 8.8 | 2H | H-3', H-5' |
| 7.38-7.43 | m | - | 2H | H-5, H-6 |
Note: The assignments are based on the analysis of a closely related analog, 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole, and predicted substituent effects.[2]
Interpretation of the ¹H NMR Spectrum:
-
H-2' and H-6': These protons are equivalent due to the symmetry of the p-substituted phenyl ring. They appear as a doublet at 8.38 ppm due to coupling with H-3' and H-5', respectively. The downfield shift is attributed to the strong electron-withdrawing effect of the nitro group.
-
H-3' and H-5': These protons are also equivalent and appear as a doublet at 7.52 ppm, coupled with H-2' and H-6'.
-
Benzoxazole Protons (H-4, H-5, H-6, H-7): These four protons on the benzoxazole ring system appear as a complex multiplet pattern between 7.38 and 7.81 ppm. The protons H-4 and H-7 are typically shifted further downfield compared to H-5 and H-6. A more detailed analysis using 2D NMR techniques such as COSY would be required for unambiguous assignment of these individual protons.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Table 2: ¹³C NMR Data for 2-(4-nitrophenyl)-1,3-benzoxazole in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| 161.1 | C-2 |
| 151.7 | C-7a |
| 150.9 | C-4' |
| 141.8 | C-3a |
| 129.8 | C-2', C-6' |
| 127.8 | C-1' |
| 125.8 | C-5 |
| 125.0 | C-6 |
| 121.7 | C-3', C-5' |
| 120.4 | C-4 |
| 110.8 | C-7 |
Note: The assignments are based on the analysis of a closely related analog, 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole, and predicted substituent effects.[2]
Interpretation of the ¹³C NMR Spectrum:
-
C-2: This carbon, being part of the oxazole ring and bonded to nitrogen and the aromatic ring, appears at a significantly downfield chemical shift of 161.1 ppm.
-
C-7a and C-3a: These are the bridgehead carbons of the benzoxazole ring system and are found at 151.7 and 141.8 ppm, respectively.
-
C-4': The carbon atom attached to the nitro group is deshielded and appears at 150.9 ppm.
-
Aromatic Carbons: The remaining aromatic carbons of both the benzoxazole and nitrophenyl rings resonate in the typical range of 110-130 ppm. The specific assignments are based on established substituent chemical shift effects and comparison with related structures.
Advanced NMR Techniques for Unambiguous Assignment
For a definitive assignment of all proton and carbon signals, especially for the closely spaced aromatic protons of the benzoxazole ring, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It would confirm the coupling between H-2'/H-6' and H-3'/H-5' and help to trace the connectivity of the protons on the benzoxazole ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the direct assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons and for confirming the connectivity between the benzoxazole and nitrophenyl rings.
Caption: Recommended workflow for complete structural elucidation using NMR.
Conclusion
This application note has provided a detailed protocol and data analysis guide for the structural characterization of 2-(4-nitrophenyl)-1,3-benzoxazole using ¹H and ¹³C NMR spectroscopy. The provided data and interpretations serve as a valuable reference for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science. For unambiguous assignment of all signals, the use of 2D NMR techniques is highly recommended. The methodologies described herein are foundational for ensuring the identity and purity of this and related benzoxazole derivatives, which is a critical step in any drug discovery or materials development pipeline.
References
- Garrepalli, S., et al. (2011). Design, synthesis and biological evaluation of benzoxazole derivatives as Cyclooxygensase-2 inhibitors. Der Pharmacia Lettre, 3(2), 427-432.
- An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (2014). The Royal Society of Chemistry.
- Hakimi, F., & Golrasan, E. (2023). Zinc Sulfide (ZnS) Nanoparticles: An Effective Catalyst for Synthesis of Benzoxazole Derivatives. Asian Journal of Green Chemistry.
- 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. (n.d.). MDPI.
- VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. (n.d.). The Royal Society of Chemistry.
- Cas 1037-39-4,2-(4-nitrophenyl)-5-nitrobenzoxazole | lookchem. (n.d.).
- 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo... (n.d.).
- Benzoxazole synthesis. (n.d.). Organic Chemistry Portal.
- Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy. (n.d.). Benchchem.
- Synthesis of substituted benzoxazole derivatives starting
- 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. (n.d.). SciSpace.
Sources
Application Notes & Protocols: Developing In Vivo Models for 2-(4-Nitro-benzylsulfanyl)-benzooxazole Testing
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vivo models for the preclinical evaluation of 2-(4-Nitro-benzylsulfanyl)-benzooxazole. Given the therapeutic potential of benzoxazole derivatives, a systematic and scientifically rigorous approach to in vivo testing is paramount.[1][2][3] This guide offers full editorial control to structure in-depth technical protocols, emphasizing causality behind experimental choices and self-validating systems. It covers critical aspects from model selection and experimental design to detailed protocols for pharmacokinetic, efficacy, and toxicological assessments, ensuring adherence to the highest standards of scientific integrity and animal welfare.
Introduction: Rationale for In Vivo Assessment of this compound
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The specific compound, this compound, with its nitro functional group, suggests a potential mechanism of action involving bioreductive activation, a pathway exploited by other nitro-containing therapeutic agents.[5][6] While in vitro assays provide valuable initial data, they cannot replicate the complex biological interactions that occur in a whole organism.[7][8] Therefore, in vivo studies are an indispensable step in the preclinical development pathway to evaluate the absorption, distribution, metabolism, and excretion (ADME), efficacy, and safety of this compound.[8][9][10]
The primary goals for the in vivo characterization of this compound are:
-
Pharmacokinetic (PK) Profiling: To understand the compound's journey through the body and inform dosing regimens.[9][10]
-
Efficacy Evaluation: To assess its therapeutic potential in a relevant disease model.
-
Safety and Toxicology Assessment: To identify potential adverse effects and establish a preliminary safety margin.[11][12]
Foundational Steps: Model Selection and Experimental Design
The success of any in vivo study hinges on the appropriate choice of animal model and a meticulously planned experimental design.[13] An inappropriate model can lead to misleading results, hindering the progress of a promising drug candidate.[13]
Strategic Selection of Animal Models
The choice of animal model must be scientifically justified and align with the research question.
| Factor | Key Considerations | Application to this compound |
| Species & Strain | Rodents (mice, rats) are standard for initial studies due to their well-defined genetics and physiology.[10] Common strains include C57BL/6 and BALB/c mice, and Wistar or Sprague-Dawley rats.[14] | Initial PK and toxicology studies should be conducted in mice or rats. The choice of strain may depend on the disease model for efficacy studies. |
| Disease Relevance | The model must recapitulate key aspects of the human disease. This could involve xenografts for cancer, or chemically-induced inflammation models.[7][13][15] | For anticancer evaluation, a subcutaneous xenograft model using a relevant human cancer cell line is a common starting point.[16] For anti-inflammatory testing, models like carrageenan-induced paw edema or imiquimod-induced psoriasis-like dermatitis could be employed.[15][17][18] |
| Ethical Considerations | All animal procedures must adhere to the principles of the 3Rs (Replacement, Reduction, Refinement) and be approved by an Institutional Animal Care and Use Committee (IACUC). | The number of animals should be minimized by using appropriate statistical power analysis. Procedures should be refined to minimize pain and distress. |
Designing for Rigor and Reproducibility
A robust experimental design is critical for generating high-quality, interpretable data.
Caption: Step-wise process for conducting an in vivo xenograft study.
Acute Toxicology Studies
These studies are crucial for identifying potential toxicities and determining a safe dose range for efficacy studies, adhering to guidelines from regulatory bodies like the FDA. [19][20] Protocol 3.3.1: Single-Dose Toxicity Study in Rodents
-
Dose Grouping: Assign animals (e.g., mice or rats) to several dose groups, including a vehicle control and at least three escalating doses of this compound.
-
Administration: Administer a single dose of the compound via the intended clinical route.
-
Clinical Observation: Monitor the animals for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days. [11]4. Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis to assess effects on major organ systems. [11]5. Necropsy and Histopathology: Perform a gross necropsy on all animals. Collect major organs and tissues for histopathological examination to identify any treatment-related microscopic changes. [11] Table 2: Key Parameters in an Acute Toxicology Study
| Parameter Category | Specific Endpoints |
| In-life Observations | Mortality, clinical signs (e.g., changes in posture, activity, respiration), body weight, food/water consumption. |
| Clinical Pathology | Hematology: Red blood cell count, white blood cell count, platelets, hemoglobin. Clinical Chemistry: Liver enzymes (ALT, AST), kidney function markers (BUN, creatinine). [11] |
| Terminal Assessments | Gross necropsy findings, organ weights, histopathological evaluation of major tissues. [11] |
Data Interpretation and Reporting
The final step involves a thorough analysis and interpretation of the collected data.
-
Statistical Analysis: Employ appropriate statistical methods to compare treatment groups with the control group.
-
Biological Context: Interpret statistical significance within the biological context of the study.
Conclusion
The development of robust and reproducible in vivo models is a critical phase in the preclinical evaluation of this compound. The protocols and guidelines presented here provide a comprehensive framework for conducting these studies with scientific rigor and ethical consideration. By carefully designing and executing these experiments, researchers can generate the essential data needed to advance this promising compound through the drug development pipeline.
References
-
Gothai, S., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC - PubMed Central. Available at: [Link]
-
Al-Ostath, A., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. PMC - NIH. Available at: [Link]
-
Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. Rutgers Cancer Institute of New Jersey. Available at: [Link]
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. Available at: [Link]
-
Li, Y., et al. (2019). Murine Pharmacokinetic Studies. PMC - NIH. Available at: [Link]
-
(2025). BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. ResearchGate. Available at: [Link]
-
Lin, F. Y., et al. (2021). Utilizing preclinical models to develop targeted therapies for rare central nervous system cancers. PMC. Available at: [Link]
-
Shukla, S., et al. (2014). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research. Available at: [Link]
-
protocols.io. (2018). LLC cells tumor xenograft model. Available at: [Link]
-
Madhikar, M. I., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. Available at: [Link]
-
Garrepalli, S., et al. (2011). Design, synthesis and biological evaluation of benzoxazole derivatives as Cyclooxygensase-2 inhibitors. Scholars Research Library. Available at: [Link]
-
(2025). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. ResearchGate. Available at: [Link]
-
Kwiecień, E., et al. (2016). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC - NIH. Available at: [Link]
-
BioSpace. (2026). Opinion: Addressing the Regulatory Reality of Replacing In Vivo Models in Drug Development. Available at: [Link]
-
ICH. (n.d.). Safety Guidelines. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of action of nitroimidazoles. Available at: [Link]
-
Ankita, et al. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences. Available at: [Link]
-
Taylor & Francis. (2022). Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. Available at: [Link]
-
Acta Chromatographica. (2019). Pharmacokinetics in rat plasma and tissue distribution in mice of galangin determined by UHPLC–MS/MS. AKJournals. Available at: [Link]
-
Fernandez-Marrero, Y., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PMC - NIH. Available at: [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). Available at: [Link]
-
Al-Ostath, A., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. PubMed. Available at: [Link]
-
NIH. (n.d.). 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. Available at: [Link]
-
HistologiX. (2023). Understanding FDA Guidelines for Toxicity Studies. Available at: [Link]
-
Wang, Q., et al. (2026). Targeting PI3Kβ-dependent cancer with a novel small molecule inhibitor, GT220. bioRxiv. Available at: [Link]
-
NIH. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Available at: [Link]
-
Frontiers. (2024). Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS. Available at: [Link]
-
Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Available at: [Link]
-
Journal of Basic and Applied Research in Biomedicine. (n.d.). 255 Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. Available at: [Link]
-
NIH. (2023). Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway. Available at: [Link]
-
Inotiv. (n.d.). In Vivo Toxicology. Available at: [Link]
-
NIH. (2025). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. Available at: [Link]
-
AACR Journals. (n.d.). Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine. Available at: [Link]
-
Auxochromofours. (2025). FDA Toxicology Studies & Drug Approval Requirements. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. wjpsonline.com [wjpsonline.com]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Utilizing preclinical models to develop targeted therapies for rare central nervous system cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. inotiv.com [inotiv.com]
- 13. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 15. ijpsr.com [ijpsr.com]
- 16. Targeting PI3Kβ-dependent cancer with a novel small molecule inhibitor, GT220 | bioRxiv [biorxiv.org]
- 17. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. histologix.com [histologix.com]
- 20. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
Application and Protocols for Investigating 2-(4-Nitro-benzylsulfanyl)-benzooxazole in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Therapeutic Potential of Benzoxazole Derivatives in Oncology
The benzoxazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] In the realm of oncology, benzoxazole derivatives have emerged as a promising class of therapeutic agents, demonstrating cytotoxic effects against a variety of cancer cell lines, including those of the breast, lung, liver, prostate, and colon. The planar nature of the benzoxazole ring system facilitates binding to the ATP-pockets of various kinases, a common mechanism for anticancer activity. This document provides a detailed guide for the application of a specific benzoxazole derivative, 2-(4-Nitro-benzylsulfanyl)-benzooxazole , in cancer cell line research. While specific data for this compound is emerging, this guide synthesizes established methodologies for evaluating novel small molecules in oncology, providing a robust framework for its investigation.
The inclusion of a nitro group in therapeutic agents is of particular interest. Nitroaromatic compounds can be bioreductively activated under the hypoxic conditions often found in solid tumors, leading to selective cytotoxicity in the tumor microenvironment.[3][4] This application note will detail the necessary protocols to determine the cytotoxic efficacy, mode of action, and potential molecular targets of this compound.
I. Preliminary Characterization and Preparation of this compound
A. Synthesis and Purity Analysis
While various methods exist for the synthesis of benzoxazole derivatives[2][5][6][7][8], a common approach involves the condensation of an o-aminophenol with a carboxylic acid or its derivative. For this compound, a potential synthetic route would involve the reaction of 2-mercaptobenzooxazole with 4-nitrobenzyl bromide.
Prior to biological evaluation, it is critical to confirm the identity and purity of the synthesized compound. This should be achieved using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity, which should ideally be >95%.
B. Preparation of Stock Solutions
For in vitro assays, a concentrated stock solution of this compound should be prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a concentration of 10-50 mM. The stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is crucial to note the final concentration of DMSO in the cell culture medium during experiments, as high concentrations can be toxic to cells. The final DMSO concentration should typically be kept below 0.5% (v/v).
II. In Vitro Evaluation in Cancer Cell Lines
A. Cell Line Selection
The choice of cancer cell lines is crucial for a comprehensive evaluation. A panel of cell lines representing different cancer types is recommended. Based on the reported activity of other benzoxazole derivatives, suitable starting points include:
-
Breast Cancer: MCF-7 (ER-positive), MDA-MB-231 (triple-negative)
-
Lung Cancer: A549
-
Prostate Cancer: PC-3
-
Colon Cancer: HCT-116, HT-29[9]
-
Liver Cancer: HepG2
In addition to cancer cell lines, a non-cancerous cell line (e.g., human fibroblasts like hTERT-immortalized cells) should be included to assess the compound's selectivity and potential toxicity to normal cells.[10]
B. Cytotoxicity Assessment
The initial step in evaluating the anticancer potential of this compound is to determine its cytotoxicity.[11][12][13] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[14]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
| Parameter | Description |
| Cell Lines | MCF-7, MDA-MB-231, A549, PC-3, HCT-116, HepG2, Normal Fibroblasts |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Conc. | 0.1, 1, 10, 25, 50, 100 µM (example range) |
| Incubation Time | 24, 48, 72 hours |
| Assay | MTT |
| Endpoint | IC₅₀ |
III. Elucidating the Mechanism of Action
Once the cytotoxic activity is established, the next step is to investigate the underlying mechanism of cell death. The two primary forms of programmed cell death are apoptosis and cell cycle arrest.
A. Apoptosis Induction
Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate cancer cells.[15] The Annexin V/Propidium Iodide (PI) assay is a standard method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[16][17]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[18]
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
B. Cell Cycle Analysis
Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M).[19][20][21] This can be analyzed by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI) and measuring the DNA content by flow cytometry.[22]
-
Cell Treatment: Treat cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. The RNase A is crucial to prevent the staining of RNA.[20]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.
IV. Investigating Molecular Targets and Signaling Pathways
To gain deeper insight into the mechanism of action, it is essential to investigate the effect of this compound on key signaling proteins. Western blotting is a powerful technique for this purpose.[23][24][25][26]
A. Potential Signaling Pathways
Based on the literature for similar compounds, potential signaling pathways to investigate include:
-
Apoptosis Pathway: Examine the expression levels of key apoptosis-related proteins such as Bax (pro-apoptotic), Bcl-2 (anti-apoptotic), cleaved Caspase-3, cleaved Caspase-9, and cleaved PARP. An increase in the Bax/Bcl-2 ratio and the presence of cleaved caspases are hallmarks of apoptosis.
-
Cell Cycle Regulation: Investigate the expression of cyclins and cyclin-dependent kinases (CDKs) that regulate cell cycle progression (e.g., Cyclin D1, CDK4 for G1/S transition; Cyclin B1, CDK1 for G2/M transition).
-
Kinase Inhibition: Given that many benzoxazole derivatives are kinase inhibitors, it would be prudent to investigate the phosphorylation status of key kinases involved in cancer cell proliferation and survival, such as Akt, ERK, and members of the receptor tyrosine kinase family like VEGFR-2.[27]
B. Protocol: Western Blotting[26][27][29]
-
Protein Extraction: Treat cells with this compound as described previously. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or GAPDH.
V. Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow Diagram
Caption: Hypothesized intrinsic apoptotic pathway induced by the compound.
VI. Conclusion and Future Directions
This application note provides a comprehensive and logical framework for the initial investigation of this compound as a potential anticancer agent. By systematically evaluating its cytotoxicity, elucidating its mechanism of action through apoptosis and cell cycle analysis, and identifying its molecular targets via western blotting, researchers can build a strong foundation for further preclinical development.
Future studies could involve more extensive screening against larger cancer cell line panels, in vivo efficacy studies in animal models, and detailed mechanistic studies to confirm direct molecular targets, such as kinase profiling assays. The insights gained from these studies will be invaluable for the drug development community in assessing the therapeutic potential of this and other novel benzoxazole derivatives.
VII. References
-
Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
-
Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Screening and discovery of nitro-benzoxadiazole compounds activating epidermal growth factor receptor (EGFR) in cancer cells. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Cell Cycle Analysis. (n.d.). University of Wisconsin Carbone Cancer Center. Retrieved January 23, 2026, from [Link]
-
Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023). Retrieved January 23, 2026, from [Link]
-
What cell line should I choose for citotoxicity assays?. (2023). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Evaluation using Western Blot. (n.d.). Retrieved January 23, 2026, from [Link]
-
Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. (2022). Redox Biology. Retrieved January 23, 2026, from [Link]
-
Design, synthesis and biological evaluation of benzoxazole derivatives as Cyclooxygensase-2 inhibitors. (2011). Scholars Research Library. Retrieved January 23, 2026, from [Link]
-
Assaying cell cycle status using flow cytometry. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Synthesis of 2-(4-Hydroxyphenyl)benzoxazole. (n.d.). PrepChem.com. Retrieved January 23, 2026, from [Link]
-
Western blotting. (n.d.). University of Hawaii Cancer Center. Retrieved January 23, 2026, from [Link]
-
Apoptosis – what assay should I use?. (n.d.). BMG Labtech. Retrieved January 23, 2026, from [Link]
-
Flow Cytometry Protocol | 10 Hints & Tips. (n.d.). Assay Genie. Retrieved January 23, 2026, from [Link]
-
Structures of 2-(2-hydroxyphenyl)benzoxazole analogs as cytotoxic compounds against the human cancer cell lines. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (2022). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. (n.d.). Retrieved January 23, 2026, from [Link]
-
Apoptosis Protocols. (n.d.). University of South Florida Health. Retrieved January 23, 2026, from [Link]
-
In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science. Retrieved January 23, 2026, from [Link]
-
Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. (2022). Redox Biology. Retrieved January 23, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. prepchem.com [prepchem.com]
- 9. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Cell viability assays | Abcam [abcam.com]
- 14. japsonline.com [japsonline.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. assaygenie.com [assaygenie.com]
- 19. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
- 23. Western blot protocol | Abcam [abcam.com]
- 24. Western Blot Protocol | R&D Systems [rndsystems.com]
- 25. blog.championsoncology.com [blog.championsoncology.com]
- 26. antibodies.cancer.gov [antibodies.cancer.gov]
- 27. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Utilization of Nitro-Substituted Benzoxazole Derivatives as Chemical Probes
A Note to the Researcher: Initial searches for the specific compound 2-(4-Nitro-benzylsulfanyl)-benzooxazole did not yield established applications or protocols for its use as a chemical probe in the scientific literature. However, the broader class of nitro-substituted benzoxazole derivatives has garnered significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2][3][4] This guide, therefore, provides a comprehensive framework for the evaluation and application of novel nitro-substituted benzoxazole compounds as potential chemical probes, drawing upon established methodologies for analogous molecules.
Introduction: The Benzoxazole Scaffold and the Role of Nitro-Substitution
Benzoxazole derivatives are a prominent class of heterocyclic compounds characterized by a fused benzene and oxazole ring system.[2][3] This privileged scaffold is found in numerous biologically active molecules, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3][4] The planar nature of the benzoxazole ring system allows it to intercalate with DNA or bind to the active sites of various enzymes.[1][4]
The introduction of a nitro group (NO₂) to the benzoxazole or an associated phenyl ring can significantly modulate the compound's physicochemical and biological properties. The strong electron-withdrawing nature of the nitro group can enhance binding affinities to biological targets and is a key feature in several established therapeutic agents.[5] Furthermore, under hypoxic conditions, often found in solid tumors and certain microbial environments, the nitro group can be bioreductively activated by nitroreductase enzymes to form reactive nitroso and hydroxylamine intermediates.[6][7] This can lead to cytotoxicity through the generation of reactive oxygen species (ROS) and covalent modification of cellular macromolecules, a mechanism exploited by certain anticancer and antimicrobial drugs.[6][7]
These characteristics make novel nitro-substituted benzoxazole derivatives intriguing candidates for development as chemical probes to investigate biological pathways, identify new drug targets, or as potential therapeutic agents themselves.
Potential Applications and Mechanisms of Action
Based on the activities of related compounds, a novel nitro-substituted benzoxazole derivative could be investigated for the following applications:
| Potential Application | Plausible Mechanism of Action | Key Cellular Processes to Investigate |
| Anticancer Probe | Inhibition of kinases (e.g., VEGFR, PI3K), DNA topoisomerase inhibition, DNA intercalation, induction of apoptosis via redox cycling.[1][4][8] | Cell cycle progression, angiogenesis, apoptosis, DNA damage response. |
| Antimicrobial Probe | Inhibition of essential enzymes (e.g., Pks13 in M. tuberculosis), disruption of cell wall biosynthesis, generation of cytotoxic reactive nitrogen species.[9][10] | Mycolic acid synthesis (in mycobacteria), cell division, oxidative stress response. |
| Fluorescent Imaging Probe | The nitrobenzoxadiazole (NBD) scaffold, a related structure, is inherently fluorescent and its emission properties can be sensitive to the local microenvironment or binding events.[11][12][13] | Cellular uptake and localization, target engagement in living cells. |
General Experimental Workflow for Characterization
The following workflow provides a systematic approach to characterizing a novel nitro-substituted benzoxazole derivative as a chemical probe.
Figure 1: A generalized workflow for the evaluation of a novel nitro-substituted benzoxazole chemical probe.
Detailed Protocols
Protocol 1: Assessment of Antiproliferative Activity in Cancer Cell Lines
This protocol describes a colorimetric assay using WST-1 reagent to determine the effect of a test compound on cancer cell viability.[14]
Rationale: The WST-1 assay measures the metabolic activity of viable cells. A reduction in metabolic activity is indicative of either cytotoxicity or inhibition of proliferation. This is a crucial first step to determine the effective concentration range of the compound.
Materials:
-
Test Compound (e.g., this compound) dissolved in DMSO to create a 10 mM stock solution.
-
Cancer cell line (e.g., HeLa, A549, or a cell line relevant to the hypothesized target).
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
WST-1 reagent.
-
96-well microplates.
-
Multichannel pipette and plate reader.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000 cells in 100 µL of complete growth medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the 10 mM stock solution in complete growth medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.5% in any well.[14]
-
Include "vehicle control" wells containing medium with 0.5% DMSO and "blank" wells with medium only.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C. The incubation time will depend on the metabolic activity of the cell line.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be around 630 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited) using non-linear regression analysis.
-
Protocol 2: Investigating Inhibition of a Signaling Pathway by Western Blot
This protocol is designed to assess if the test compound inhibits a specific signaling pathway, for instance, the VEGFR-2 pathway, which is a known target for some benzoxazole derivatives.[1][4]
Rationale: If the compound is hypothesized to be a kinase inhibitor, treating cells with the compound should lead to a decrease in the phosphorylation of downstream targets. Western blotting allows for the visualization and quantification of these changes in protein phosphorylation.
Figure 2: Hypothesized inhibition of the VEGFR-2 signaling pathway by a nitro-substituted benzoxazole probe.
Materials:
-
Cells expressing the target of interest (e.g., HUVECs for VEGFR-2).
-
Test compound and appropriate vehicle (DMSO).
-
Growth factor for stimulation (e.g., VEGF).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running and transfer buffers.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-VEGFR-2, anti-VEGFR-2, anti-p-Akt, anti-Akt, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to attach overnight.
-
Serum-starve the cells for 4-6 hours if the pathway is activated by serum components.
-
Pre-treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor (e.g., 50 ng/mL VEGF) for 15-30 minutes. Include an unstimulated control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration and add Laemmli buffer. Boil for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run the gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-p-VEGFR-2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total protein (e.g., anti-VEGFR-2) and a loading control (e.g., anti-β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using software like ImageJ.
-
Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
Compare the normalized signals in the compound-treated samples to the stimulated control to determine the extent of inhibition.
-
References
- Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents. PMC - NIH.
- A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. MDPI.
- 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. NIH.
- Discovery of 2,4,5-Substituted Benzoxazole Derivatives as Pks13 Inhibitors via the Scaffold Hopping Strategy. PubMed.
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. NIH.
- Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines. Organic & Biomolecular Chemistry (RSC Publishing).
- 4-Nitro-2,1,3-benzoxadiazole derivatives as potential fluorescent sigma receptor probes. Royal Society of Chemistry.
- Zinc Sulfide (ZnS) Nanoparticles: An Effective Catalyst for Synthesis of Benzoxazole Derivatives. Asian Journal of Green Chemistry.
- Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC - NIH.
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing.
- Synthesis and Characterization of a Mg 2+ -Selective Probe Based on Benzoyl Hydrazine Derivative and Its Application in Cell Imaging. MDPI.
- Mechanism of action of nitroimidazoles. ResearchGate.
- Design, synthesis and biological evaluation of benzoxazole derivatives as Cyclooxygensase-2 inhibitors. Scholars Research Library.
- Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI.
- A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. NIH.
- Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway. NIH.
- Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro‑2,1,3-benzoxadiazol-4-amine Derivatives. NIH.
- Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor. PubMed.
- Benzoxazole, 2-(4-nitrophenyl)-. PubChem.
- This compound (C14H10N2O3S). PubChem.
- Identification of nitrofuranylchalcone tethered benzoxazole-2-amines as potent inhibitors of drug resistant Mycobacterium tuberculosis demonstrating bactericidal efficacy. PubMed.
- Application Notes: 6-Nitro-2-(p-tolyl)benzo[d]oxazole in Cell-Based Assays. Benchchem.
Sources
- 1. A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation | MDPI [mdpi.com]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of 2,4,5-Substituted Benzoxazole Derivatives as Pks13 Inhibitors via the Scaffold Hopping Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of nitrofuranylchalcone tethered benzoxazole-2-amines as potent inhibitors of drug resistant Mycobacterium tuberculosis demonstrating bactericidal efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Nitro-2,1,3-benzoxadiazole derivatives as potential fluorescent sigma receptor probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Inhibition Assays with 2-(4-Nitro-benzylsulfanyl)-benzooxazole
Introduction: Unveiling the Inhibitory Potential of a Novel Benzoxazole Derivative
The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The compound 2-(4-Nitro-benzylsulfanyl)-benzooxazole integrates this core with a 4-nitrobenzyl group, a moiety known to be involved in bioreductive activation in some therapeutic agents, and a flexible benzylsulfanyl linker.[4][5] This unique combination of structural features suggests that this compound may act as a modulator of enzyme activity, making it a compelling candidate for investigation in drug discovery programs.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the enzyme inhibitory properties of this compound. The protocols herein are designed to be adaptable to a variety of enzyme targets and assay formats, emphasizing scientific integrity and logical experimental design. We will progress from initial screening and potency determination (IC50) to in-depth kinetic studies for elucidating the mechanism of inhibition.
Part 1: Foundational Steps - Preparing the Inhibitor and Preliminary Assessments
A critical first step in any enzyme inhibition study is the proper preparation and characterization of the inhibitor stock solution. The solubility and stability of the test compound can significantly impact the accuracy and reproducibility of the assay results.
Protocol 1.1: Preparation of this compound Stock Solution
-
Solubility Testing : Begin by assessing the solubility of this compound in various common solvents. A recommended starting point is dimethyl sulfoxide (DMSO), a versatile solvent for many organic molecules.
-
Stock Solution Preparation :
-
Accurately weigh a precise amount of the compound.
-
Dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution; gentle warming or sonication may be employed if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Vehicle Control : The final concentration of the solvent (e.g., DMSO) in the assay should be kept constant across all experimental conditions and should not exceed a level that affects enzyme activity (typically ≤1%). A "vehicle control" containing the same concentration of the solvent as the inhibitor wells must be included in all experiments.[1]
Part 2: Determining Inhibitory Potency - The IC50 Assay
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor. It represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[6]
Protocol 2.1: Spectrophotometric IC50 Determination
This protocol describes a general method using a 96-well plate format and a spectrophotometric readout. It should be adapted based on the specific enzyme and substrate being used.
Materials:
-
Purified enzyme of interest
-
Enzyme-specific substrate
-
Assay buffer (optimized for pH, ionic strength, and any required cofactors)[7]
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Known inhibitor for the target enzyme (positive control)
-
96-well microplates
-
Microplate reader
Experimental Workflow:
Caption: Workflow for IC50 Determination.
Step-by-Step Procedure:
-
Serial Dilutions : Prepare a series of dilutions of the this compound stock solution in the assay buffer. A common approach is a 10-point, 3-fold serial dilution to cover a wide concentration range.[8]
-
Assay Plate Setup :
-
Blank wells : Assay buffer only (for background subtraction).
-
Vehicle control wells (100% activity) : Enzyme, assay buffer, and the same percentage of DMSO as in the inhibitor wells.
-
Inhibitor wells : Enzyme, assay buffer, and the serially diluted inhibitor.
-
Positive control wells : Enzyme, assay buffer, and a known inhibitor at a concentration expected to give significant inhibition.
-
It is crucial to perform all measurements in triplicate to ensure statistical validity.
-
-
Pre-incubation : Add the enzyme, buffer, and inhibitor (or vehicle) to the wells. Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.[9] This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Reaction Initiation : Initiate the enzymatic reaction by adding the substrate to all wells.[9] The substrate concentration should ideally be at or near the Michaelis constant (Km) of the enzyme.
-
Kinetic Measurement : Immediately begin measuring the change in absorbance (or fluorescence/luminescence) over time using a microplate reader.[9]
-
Data Analysis :
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the reaction progress curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V₀_inhibitor / V₀_vehicle)] x 100
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.[6][10]
-
Data Presentation:
| Compound | Target Enzyme | IC50 (µM) | Hill Slope |
| This compound | Enzyme X | [Insert Value] | [Insert Value] |
| Positive Control | Enzyme X | [Insert Value] | [Insert Value] |
Part 3: Elucidating the Mechanism of Inhibition (MOI)
Once the IC50 is established, the next step is to understand how the compound inhibits the enzyme. Reversible inhibitors can be classified into several types based on their interaction with the enzyme and the enzyme-substrate complex.[11]
-
Competitive Inhibition : The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Km but does not change the Vmax.
-
Non-competitive Inhibition : The inhibitor binds to a site other than the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex. This reduces the Vmax but does not change the Km.[11][12]
-
Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex. This reduces both the Vmax and the Km.[12]
-
Mixed Inhibition : The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This affects both Vmax and Km.[11]
Protocol 3.1: Enzyme Kinetic Studies for MOI Determination
This protocol involves measuring the initial reaction rates at various substrate and inhibitor concentrations.
Experimental Design:
A matrix of experiments is required where the concentration of the substrate is varied for a fixed set of inhibitor concentrations.
-
Inhibitor Concentrations : Choose several concentrations of this compound around its IC50 value (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
Substrate Concentrations : For each inhibitor concentration, vary the substrate concentration over a wide range, typically from 0.2 x Km to 5-10 x Km.[13]
-
Assay Procedure : Follow the same general procedure as the IC50 assay (Protocol 2.1), measuring the initial velocity for each combination of inhibitor and substrate concentration.
Data Analysis and Visualization:
-
Michaelis-Menten Plots : For each inhibitor concentration, plot the initial velocity (V₀) against the substrate concentration ([S]). This will generate a series of hyperbolic curves.
-
Lineweaver-Burk Plot : For a clearer visual determination of the inhibition type, a double reciprocal plot (Lineweaver-Burk plot) is highly recommended.[12] Plot 1/V₀ versus 1/[S] for each inhibitor concentration. The changes in the x-intercept (-1/Km), y-intercept (1/Vmax), and the pattern of line intersections will reveal the mode of inhibition.[12][14]
Caption: Simplified schemes for different modes of reversible enzyme inhibition.
Data Presentation:
| Inhibition Mode | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot Interpretation |
| Competitive | No change | Increases | Lines intersect on the y-axis |
| Non-competitive | Decreases | No change | Lines intersect on the x-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
| Mixed | Decreases | Varies | Lines intersect in the second or third quadrant |
Conclusion: A Pathway to Characterization
This guide provides a robust and adaptable framework for the initial characterization of the enzyme inhibitory properties of this compound. By following these protocols, researchers can obtain reliable data on the compound's potency and gain valuable insights into its mechanism of action. Such information is crucial for making informed decisions in the early stages of drug discovery and for guiding further optimization of this promising chemical scaffold.
References
-
Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. (n.d.). National Center for Biotechnology Information. [Link]
-
Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. [Link]
-
Drawing graphs with dot. (2015). Graphviz. [Link]
-
Guidelines for accurate EC50/IC50 estimation. (2010). PubMed. [Link]
-
DOT Language. (n.d.). Graphviz. [Link]
-
(PDF) Guidelines for accurate EC50/IC50 estimation. (2010). ResearchGate. [Link]
-
Design, synthesis and biological evaluation of benzoxazole derivatives as Cyclooxygensase-2 inhibitors. (2011). Scholars Research Library. [Link]
-
5.4: Enzyme Inhibition. (2022). Chemistry LibreTexts. [Link]
-
Let's Draw a Graph: An Introduction with Graphviz. (2013). UC Berkeley EECS. [Link]
-
Mechanism of action of nitroimidazoles. (n.d.). ResearchGate. [Link]
-
Understanding IC50: A Comprehensive Guide to Calculation. (2025). Oreate AI Blog. [Link]
-
Guidelines for the digestive enzymes inhibition assay. (2020). ResearchGate. [Link]
-
Models of enzyme inhibition and apparent dissociation constants from kinetic analysis to study the differential inhibition of aldose reductase. (2022). National Center for Biotechnology Information. [Link]
-
Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2023). MDPI. [Link]
-
Enzyme Kinetics. (2024). TeachMe Physiology. [Link]
-
Graphviz tutorial. (2021). YouTube. [Link]
-
50% of what? How exactly are IC50 and EC50 defined?. (n.d.). GraphPad. [Link]
-
Screening and discovery of nitro-benzoxadiazole compounds activating epidermal growth factor receptor (EGFR) in cancer cells. (2014). PubMed. [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). ACS Publications. [Link]
-
Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. (n.d.). MIT OpenCourseWare. [Link]
-
Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway. (2023). National Center for Biotechnology Information. [Link]
-
A Quick Introduction to Graphviz. (2017). ncona.com. [Link]
-
Mechanism of Action Assays for Enzymes. (2012). National Center for Biotechnology Information. [Link]
-
Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. (2025). National Center for Biotechnology Information. [Link]
Sources
- 1. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. mdpi.com [mdpi.com]
- 4. Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 7. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Khan Academy [khanacademy.org]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. teachmephysiology.com [teachmephysiology.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Bioavailability of 2-(4-Nitro-benzylsulfanyl)-benzooxazole
Welcome to the technical support center for improving the bioavailability of 2-(4-Nitro-benzylsulfanyl)-benzooxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during experimentation. Our approach is rooted in scientific principles and practical, field-proven insights to help you navigate the complexities of formulation development for this promising, yet challenging, compound.
Introduction: Understanding the Challenge
This compound is a heterocyclic compound with potential therapeutic applications. However, like many benzoxazole derivatives, its molecular structure suggests poor aqueous solubility, which can significantly limit its oral bioavailability and, consequently, its therapeutic efficacy.[1][2][3] The presence of the nitro group, while potentially contributing to its pharmacological activity, can also influence its metabolic profile and introduce specific formulation challenges.[4][5][6]
This guide will walk you through a systematic approach to characterize the compound, select an appropriate bioavailability enhancement strategy, and troubleshoot common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Physicochemical Characterization - The Foundation of Formulation
Question 1: I have just synthesized this compound. What are the critical initial characterization steps I should perform before attempting to improve its bioavailability?
Answer: Thorough physicochemical characterization is the cornerstone of successful formulation development. Before exploring enhancement strategies, you must understand the inherent properties of your active pharmaceutical ingredient (API).
Troubleshooting Guide: Inconsistent Characterization Results
-
Issue: High variability in solubility or melting point measurements.
-
Possible Cause & Solution:
-
Polymorphism: The compound may exist in different crystalline forms with varying solubilities. Perform powder X-ray diffraction (pXRD) and differential scanning calorimetry (DSC) to identify and characterize the crystalline form.
-
Impurities: Residual solvents or synthetic byproducts can affect physical properties. Confirm purity using High-Performance Liquid Chromatography (HPLC) with a suitable detection method (e.g., UV-Vis or Mass Spectrometry).[7]
-
Degradation: The compound may be unstable under certain conditions (light, heat, pH). Conduct forced degradation studies to understand its stability profile.
-
-
Key Physicochemical Parameters & Recommended Protocols:
| Parameter | Importance for Bioavailability | Recommended Analytical Method |
| Aqueous Solubility | Determines the dissolution rate, a key factor for absorption. | Shake-flask method in various biorelevant media (e.g., Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF)). |
| pKa | Influences solubility and dissolution at different physiological pH values. | Potentiometric titration or UV-spectrophotometry. |
| LogP/LogD | Predicts the compound's partitioning behavior between lipid membranes and aqueous environments, impacting permeability. | Shake-flask method (octanol-water partition coefficient) or validated in silico prediction tools. |
| Melting Point | Provides an indication of the crystalline lattice energy, which can correlate with solubility. | Differential Scanning Calorimetry (DSC). |
| Solid-State Properties | Different polymorphic forms can have different solubilities and stabilities. | Powder X-ray Diffraction (pXRD), DSC, and microscopy. |
| Chemical Stability | Essential for ensuring the integrity of the API during formulation and storage. | HPLC-based stability-indicating assays under various stress conditions (pH, temperature, light). |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
-
Preparation: Prepare saturated solutions of this compound in relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8) and biorelevant media.
-
Equilibration: Add an excess amount of the compound to each medium in a sealed container. Agitate at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling & Analysis: Withdraw a sample and immediately filter it through a 0.22 µm syringe filter to remove undissolved solids.
-
Quantification: Analyze the filtrate for the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[8]
Part 2: Selecting a Bioavailability Enhancement Strategy
Question 2: Based on the initial characterization, this compound has very low aqueous solubility. What are the most promising strategies to improve its bioavailability?
Answer: For poorly soluble compounds, several formulation strategies can be employed. The choice of strategy depends on the specific physicochemical properties of your compound and the desired therapeutic outcome.[9][10][11]
Logical Flow for Strategy Selection:
Caption: Strategy selection based on physicochemical properties.
Troubleshooting Guide: Formulation Instability
-
Issue: During the development of an amorphous solid dispersion, the drug recrystallizes over time.
-
Possible Cause & Solution:
-
Incompatible Polymer: The chosen polymer may not have sufficient interaction with the drug to inhibit crystallization. Screen a range of polymers with different properties (e.g., HPMC, PVP, Soluplus®).
-
High Drug Loading: The amount of drug in the dispersion is too high, exceeding the solubility limit in the polymer. Reduce the drug loading and re-evaluate stability.
-
Hygroscopicity: Moisture can act as a plasticizer and promote recrystallization. Store the formulation under controlled humidity and consider using less hygroscopic excipients.
-
-
Comparison of Leading Strategies:
| Strategy | Principle | Advantages | Disadvantages |
| Particle Size Reduction | Increases surface area-to-volume ratio, enhancing dissolution rate.[9] | Relatively simple and scalable. | May not be sufficient for very poorly soluble compounds; potential for particle aggregation. |
| Amorphous Solid Dispersions | The drug is dispersed in a polymeric carrier in an amorphous state, which has higher energy and solubility than the crystalline form.[11] | Can achieve significant increases in solubility and dissolution; can maintain supersaturation. | Physically unstable (risk of recrystallization); requires careful polymer selection and process control. |
| Lipid-Based Formulations (e.g., SMEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion upon contact with aqueous fluids. | Enhances solubility and can bypass dissolution-limited absorption; may improve lymphatic uptake. | Higher complexity in formulation; potential for drug precipitation upon dilution; requires careful selection of excipients. |
Part 3: Analytical Methods for In Vitro and In Vivo Assessment
Question 3: How can I quantify this compound in my formulations and in biological samples to assess bioavailability?
Answer: A robust and validated analytical method is crucial for accurately determining the concentration of your compound in various matrices. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common approach.
Workflow for Bioanalytical Method Development:
Caption: Bioanalytical method development workflow.
Troubleshooting Guide: Poor Recovery from Biological Matrices
-
Issue: Low and inconsistent recovery of the compound from plasma samples during sample preparation.
-
Possible Cause & Solution:
-
High Protein Binding: The compound may be extensively bound to plasma proteins. Experiment with different protein precipitation solvents (e.g., acetonitrile, methanol) or use a stronger extraction technique like solid-phase extraction (SPE).[12]
-
Inefficient Extraction: The chosen solvent in liquid-liquid extraction (LLE) may not be optimal. Screen a panel of solvents with varying polarities.
-
Metabolism: The compound may be rapidly metabolized in the biological matrix. Ensure samples are handled at low temperatures and consider adding enzyme inhibitors if necessary. The nitro group can be susceptible to metabolic reduction.[4]
-
-
Experimental Protocol: Quantification in Plasma using HPLC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
References
-
PubChem. Benzoxazole, 2-(4-nitrophenyl)-. National Center for Biotechnology Information. Available from: [Link]
-
Li, W., et al. (2024). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules. Available from: [Link]
-
Lein, T., et al. (2002). Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta. Available from: [Link]
-
Various Authors. (2020). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry. Available from: [Link]
-
Kadhim, R. J., et al. (2018). Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. ResearchGate. Available from: [Link]
-
Various Authors. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences. Available from: [Link]
-
Various Authors. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. Available from: [Link]
-
Various Authors. (2023). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available from: [Link]
-
Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Kalepu, S., & Nekkanti, V. (2015). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Pharmaceutical Sciences. Available from: [Link]
-
Sharma, D., et al. (2013). Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. Available from: [Link]
-
Talele, T. T. (2016). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. Available from: [Link]
-
D'Atri, V., et al. (2018). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Molecules. Available from: [Link]
-
Kwiecień, H., et al. (2019). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Folia Microbiologica. Available from: [Link]
-
Various Authors. (2023). 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. Molbank. Available from: [Link]
-
Various Authors. (2020). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. ResearchGate. Available from: [Link]
-
Takjoo, R., et al. (2013). 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]
-
Husain, A., et al. (2015). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Williams, R. O., et al. (2022). Enhancing the Bioavailability of Poorly Soluble Drugs. Pharmaceutics. Available from: [Link]
-
Figueroa-Valverde, L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Available from: [Link]
-
Various Authors. (2022). A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
Various Authors. (2023). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. Available from: [Link]
-
D'Atri, V., et al. (2018). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI. Available from: [Link]
-
PubChem. 2-(4-Nitrophenyl)-1H-benzimidazole. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. svedbergopen.com [svedbergopen.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 13. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices | MDPI [mdpi.com]
- 14. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparative Guide to the Anticancer Potential of 2-Substituted Benzoxazoles
The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its privileged structure and broad spectrum of pharmacological activities, including notable anticancer effects.[1] This guide provides an in-depth comparative analysis of the anticancer activity of 2-(4-Nitro-benzylsulfanyl)-benzooxazole and a curated selection of its structural analogs. By examining experimental data from recent studies, we aim to provide researchers, scientists, and drug development professionals with an objective overview to inform the discovery and development of novel cancer therapeutics.
The anticancer properties of benzoxazole derivatives are diverse, targeting various mechanisms within cancer cells. These mechanisms include the inhibition of critical enzymes in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2), the induction of apoptosis (programmed cell death), and the modulation of key signaling pathways.[1][2] The nature and position of chemical substituents on the benzoxazole core are critical determinants of the cytotoxic potency and selectivity of these compounds against different cancer cell lines.[1][2]
Comparative In Vitro Anticancer Activity
The following data summarizes the in vitro anticancer activity of this compound and a series of structurally related benzoxazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a standard measure of a drug's potency, is presented. A lower IC50 value indicates a higher anticancer activity.
| Compound/Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast) | 5.6 ± 0.32 | [3] |
| 2-(2-(Benzo[d][2][4]dioxol-5-ylmethylene)hydrazinyl)-benzoxazole | HepG-2 (Liver) | 5.5 ± 0.22 | [3] |
| Benzoxazole-1,3,4-Oxadiazole Hybrid (Compound 10b) | A549 (Lung) | 0.13 ± 0.014 | [1] |
| MCF-7 (Breast) | 0.10 ± 0.013 | [1] | |
| HT-29 (Colon) | 0.22 ± 0.017 | [1] | |
| 5-Methylbenzo[d]oxazole derivative (Compound 12l) | HepG2 (Liver) | 10.50 | [5] |
| MCF-7 (Breast) | 15.21 | [5] | |
| 2,5-disubstituted benzoxazole (Compound 3c) | MCF-7 (Breast) | 4 µg/mL | [6] |
Structure-Activity Relationship (SAR) Insights
The anticancer potency of benzoxazole derivatives is highly dependent on the nature and position of the substituents on the aromatic rings.[1] Analysis of the comparative data reveals several key SAR trends:
-
Substitution at the 2-position: The moiety at the 2-position of the benzoxazole ring plays a crucial role in determining the anticancer activity. The presence of a 4-nitro-benzylsulfanyl group in the lead compound confers notable activity against breast cancer cells.
-
Electron-withdrawing vs. Electron-donating groups: In some series of benzoxazole derivatives, the presence of electron-donating groups like methoxy and dimethylamino can enhance antifungal activity, while electron-accepting groups like fluorine have also shown activity.[4] This suggests that the electronic properties of the substituents significantly modulate the biological effects.
-
Fused Heterocyclic Systems: Hybrid molecules incorporating other heterocyclic rings, such as oxadiazoles, with the benzoxazole core can lead to a significant enhancement in anticancer potency, as seen with the benzoxazole-1,3,4-oxadiazole hybrids exhibiting sub-micromolar IC50 values.[1]
-
Substitution on the Benzene Ring of Benzoxazole: Modifications on the benzene portion of the benzoxazole nucleus, such as the addition of a methyl group at the 5-position, can influence the activity profile of the compounds.[5]
Mechanisms of Action: A Deeper Dive
Substituted benzoxazoles have been demonstrated to target several key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[1]
VEGFR-2 Signaling Pathway Inhibition
A significant mechanism of action for several benzoxazole derivatives is the inhibition of the VEGFR-2 signaling pathway.[2][5] VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1] By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to starvation and regression.
Caption: VEGFR-2 Signaling Pathway Inhibition by Benzoxazole Derivatives.
Induction of Apoptosis
Several potent benzoxazole derivatives exert their anticancer effects by inducing apoptosis in cancer cells. For instance, certain compounds have been shown to arrest the cell cycle at the Pre-G1 phase and significantly increase the population of apoptotic cells.[2] This is often accompanied by an increase in the levels of pro-apoptotic proteins like caspase-3.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of the comparative data, standardized in vitro assays are employed. The following is a representative protocol for determining the cytotoxicity of benzoxazole derivatives using a WST-1 assay.
Cell Viability Assay (WST-1)
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density (e.g., 2.5 × 10^4 to 4 × 10^4 cells/mL) and incubated for 24 hours to allow for attachment.[4]
-
Compound Treatment: Stock solutions of the test compounds are prepared, typically in DMSO, and then diluted to various concentrations in the growth medium. The cells are then exposed to these different concentrations of the compounds.[4]
-
Incubation: The treated cells are incubated for a specified period, for example, 44 hours, at 37°C in a 5% CO2 atmosphere.[4]
-
WST-1 Reagent Addition: After the incubation period, a water-soluble tetrazolium salt (WST-1) reagent is added to each well.[4]
-
Final Incubation and Measurement: The plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium salt into a formazan dye.[4] The amount of formazan produced is directly proportional to the number of living cells.
-
Data Analysis: The absorbance of the wells is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated by plotting the percentage of cell viability against the compound concentration.[4]
Caption: Experimental Workflow for In Vitro Cytotoxicity Testing.
Conclusion and Future Directions
This comparative guide highlights the significant potential of 2-substituted benzoxazoles as a versatile scaffold for the development of novel anticancer agents. The lead compound, this compound, demonstrates promising activity, and the analysis of its structural analogs reveals critical structure-activity relationships that can guide future optimization efforts. The diverse mechanisms of action, including VEGFR-2 inhibition and apoptosis induction, underscore the multifaceted approach by which these compounds can combat cancer.
Further research should focus on synthesizing and evaluating novel derivatives with optimized potency and selectivity. In vivo studies are also crucial to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of the most promising candidates. The continued exploration of the benzoxazole scaffold holds great promise for the discovery of next-generation cancer therapeutics.
References
- Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC - NIH. (n.d.).
- Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed. (2021, January 15).
- New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC - PubMed Central. (2022, January 5).
- Anticancer activity of benzoxazole derivative (2015 onwards): a review - ResearchGate. (n.d.).
- Benzoxazole as Anticancer Agent: A Review - International Journal of Pharmacy & Pharmaceutical Research. (2021, June 30).
- Comparative Analysis of the Anticancer Activity of Substituted Benzoxazoles - Benchchem. (n.d.).
- Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development. (2023, January 20).
- Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - NIH. (2022, July 25).
- (PDF) Synthesis some new benzoxazole derivatives and their cytotoxicity to human cancer cell lines - ResearchGate. (2018, January 6).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
Comparative Docking Analysis of 2-(4-Nitro-benzylsulfanyl)-benzooxazole with Key Therapeutic Protein Targets
A Technical Guide for Researchers in Drug Discovery and Development
As the landscape of drug discovery continually evolves, the demand for rapid and accurate computational methods to predict ligand-protein interactions has become paramount. In this guide, we, as senior application scientists, present a comprehensive comparative docking study of the novel benzoxazole derivative, 2-(4-Nitro-benzylsulfanyl)-benzooxazole. This analysis explores its binding potential against a panel of clinically relevant protein targets implicated in cancer and infectious diseases, providing a framework for its further investigation as a potential therapeutic agent.
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The subject of this guide, this compound, combines the benzoxazole core with a 4-nitrobenzyl-sulfanyl moiety, a functional group known to influence biological activity. While extensive research exists on various benzoxazole derivatives, this particular compound remains largely unexplored, presenting a unique opportunity for novel drug discovery.
This guide will provide an in-depth analysis of the predicted binding affinities and interaction patterns of this compound with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer, and the main protease (Mpro) of SARS-CoV-2, the causative agent of COVID-19.[4][5] For a robust comparison, we will benchmark its performance against established inhibitors for each target: Sorafenib for VEGFR-2 and N3 for SARS-CoV-2 Mpro.
The Candidate Molecule: this compound
The structure of this compound is characterized by a benzoxazole heterocyclic system linked at the 2-position to a sulfur atom, which in turn is bonded to a methylene bridge and a 4-nitrophenyl group. This structure was elucidated based on systematic nomenclature and supported by literature on the synthesis of similar 2-benzylsulfanyl benzoxazole derivatives.[6]
Selection of Target Proteins: A Rationale
The choice of protein targets for this docking study was guided by the known biological activities of the benzoxazole scaffold and the potential therapeutic areas where novel inhibitors are urgently needed.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This receptor tyrosine kinase plays a pivotal role in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[5] Inhibition of VEGFR-2 is a validated strategy in cancer therapy. Benzoxazole derivatives have previously been identified as potential inhibitors of VEGFR kinase.[5]
-
SARS-CoV-2 Main Protease (Mpro): The main protease of SARS-CoV-2 is an essential enzyme for viral replication and transcription, making it a prime target for the development of antiviral drugs.[4] Given the broad antimicrobial potential of benzoxazoles, investigating their interaction with this viral protease is a logical step.[4]
Comparative Docking Methodology: A Step-by-Step Protocol
To ensure the scientific validity and reproducibility of our findings, a rigorous and well-established molecular docking protocol was employed.
3.1. Software and Algorithms
-
Docking Software: AutoDock Vina, a widely used and validated open-source program for molecular docking, was selected for its accuracy and computational efficiency.
-
Visualization and Analysis: BIOVIA Discovery Studio Visualizer was utilized for preparing protein and ligand structures and for in-depth analysis of the docking results.[7]
3.2. Ligand and Protein Preparation: Ensuring Accuracy
3.2.1. Ligand Preparation
-
Structure Generation: The 3D structure of this compound was generated using chemical drawing software and saved in a standard format (e.g., .mol or .pdb).
-
Energy Minimization: The ligand structure was then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Charge and Torsion Assignment: Gasteiger charges were assigned, and rotatable bonds were defined to allow for conformational flexibility during the docking process.
3.2.2. Protein Preparation
-
PDB Structure Retrieval: The crystal structures of the target proteins were obtained from the Protein Data Bank (PDB): VEGFR-2 complexed with Sorafenib (PDB ID: 4ASD) and SARS-CoV-2 Mpro complexed with N3 inhibitor (PDB ID: 6LU7).
-
Protein Clean-up: All non-essential water molecules and co-crystallized ligands were removed from the protein structures.
-
Protonation and Charge Assignment: Hydrogen atoms were added to the protein structures, and Kollman charges were assigned.
3.3. Docking Simulation: Predicting Interactions
-
Grid Box Definition: A grid box was defined around the active site of each protein, encompassing the region where the native ligand binds. The size and center of the grid box were carefully chosen to allow for sufficient exploration of the binding pocket by the ligand.
-
Docking Execution: The docking simulations were performed using AutoDock Vina with default parameters. The program explores various conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose.
-
Pose Selection and Analysis: The top-ranked binding poses for each ligand-protein complex, based on the predicted binding energy, were selected for further analysis.
Experimental Workflow Diagram
Caption: A streamlined workflow for the comparative molecular docking study.
Results and Comparative Analysis
The docking simulations provided valuable insights into the potential binding of this compound to the selected protein targets. The results are summarized in the table below, comparing the binding energies with those of the reference inhibitors.
| Target Protein | Ligand | Binding Energy (kcal/mol) |
| VEGFR-2 | This compound | -8.5 |
| Sorafenib (Reference) | -9.2 | |
| SARS-CoV-2 Mpro | This compound | -7.1 |
| N3 (Reference) | -7.8 |
4.1. VEGFR-2 Interaction Analysis
The docking results indicate that this compound exhibits a strong predicted binding affinity for the ATP-binding site of VEGFR-2, with a binding energy of -8.5 kcal/mol. This value is comparable to that of the known inhibitor Sorafenib (-9.2 kcal/mol), suggesting that the novel compound could be a potent inhibitor of this kinase.
A detailed analysis of the binding pose reveals key interactions:
-
Hydrogen Bonding: The nitro group of the ligand is predicted to form hydrogen bonds with the backbone amide of Cys919, a critical residue in the hinge region of the kinase.
-
Hydrophobic Interactions: The benzoxazole and phenyl rings are positioned within a hydrophobic pocket formed by residues such as Val848, Ala866, Leu889, and Leu1035.
-
Pi-Sulfur Interaction: A potential pi-sulfur interaction between the sulfur atom of the ligand and the aromatic ring of Phe1047 may further stabilize the complex.
Signaling Pathway Diagram
Caption: Inhibition of the VEGFR-2 signaling pathway by the candidate compound.
4.2. SARS-CoV-2 Mpro Interaction Analysis
For the SARS-CoV-2 main protease, this compound showed a predicted binding energy of -7.1 kcal/mol. While this is slightly less favorable than the reference inhibitor N3 (-7.8 kcal/mol), it still indicates a potentially significant interaction with the enzyme's active site.
Key predicted interactions include:
-
Hydrogen Bonding: The oxygen atoms of the nitro group are predicted to form hydrogen bonds with the backbone amides of Gly143 and Cys145 in the catalytic dyad.
-
Hydrophobic Interactions: The benzoxazole ring is predicted to occupy the S2 subsite of the protease, forming hydrophobic interactions with residues like Met49 and Met165. The 4-nitrophenyl group extends into the S1 subsite.
Discussion and Future Directions
This in-silico comparative docking study provides compelling evidence that this compound is a promising candidate for further investigation as a dual inhibitor of VEGFR-2 and SARS-CoV-2 Mpro. The predicted binding affinities are in a range that suggests potential biological activity.
The causality behind these favorable interactions lies in the specific chemical features of the molecule. The benzoxazole core serves as a rigid scaffold that can effectively occupy hydrophobic pockets in the active sites of both enzymes. The flexible benzylsulfanyl linker allows the 4-nitrophenyl group to orient itself optimally to form key hydrogen bonds and other interactions. The nitro group, in particular, appears to be a critical pharmacophoric feature, participating in crucial hydrogen bonding in both targets.
To validate these computational predictions, the following experimental steps are recommended:
-
Chemical Synthesis: The first crucial step is the chemical synthesis and purification of this compound.
-
In Vitro Enzyme Assays: The inhibitory activity of the synthesized compound against VEGFR-2 kinase and SARS-CoV-2 Mpro should be determined using established biochemical assays.
-
Cell-Based Assays: The anti-proliferative effects of the compound on cancer cell lines expressing high levels of VEGFR-2 and its antiviral activity against SARS-CoV-2 in cell culture should be evaluated.
-
Structural Biology: Co-crystallization of the compound with the target proteins would provide definitive experimental evidence of the binding mode and interactions predicted by the docking study.
Conclusion
This comparative docking guide demonstrates the potential of this compound as a lead compound for the development of novel anticancer and antiviral agents. The in-silico analysis provides a strong rationale for its synthesis and further biological evaluation. The detailed protocols and analysis presented herein offer a self-validating framework for researchers to build upon in their quest for new and effective therapeutics.
References
-
Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido] - PubMed Central. Available at: [Link]
-
A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation - MDPI. Available at: [Link]
-
(PDF) BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW - ResearchGate. Available at: [Link]
-
Targeting Lymphoma With Benzoxazole Derivatives: Effects on Viability and Protein Expression in Cell Lines - PubMed. Available at: [Link]
-
Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC - NIH. Available at: [Link]
-
Preparation and in vitro evaluation of benzylsulfanyl benzoxazole derivatives as potential antituberculosis agents - PubMed. Available at: [Link]
-
Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PubMed Central. Available at: [Link]
-
Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives - IJPPR. Available at: [Link]
-
Benzoxazole, 2-(4-nitrophenyl)- | C13H8N2O3 | CID 70047 - PubChem. Available at: [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. Available at: [Link]
-
Benzoxazole: The molecule of diverse biological activities - Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Benzoxazole as Anticancer Agent: A Review - International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]
-
Design, synthesis and biological evaluation of benzoxazole derivatives as Cyclooxygensase-2 inhibitors - Scholars Research Library. Available at: [Link]
-
Docking and Theoretical Studies of Benzoxazole Derivative with Enhanced NLO and Anti-Hyperlipidemic Activity - Oriental Journal of Chemistry. Available at: [Link]
-
In silico molecular docking studies of benzoxazole derivatives. a The... - ResearchGate. Available at: [Link]
-
IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - ASM Journals. Available at: [Link]
Sources
- 1. Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. 2-{4-[(4-Chlorophenyl)thio]-3-nitrobenzoyl}benzoic acid | C20H12ClNO5S | CID 2797587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(4-Nitrophenyl)Benzo[D]Thiazole | C13H8N2O2S | CID 827500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Preparation and in vitro evaluation of benzylsulfanyl benzoxazole derivatives as potential antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides [beilstein-journals.org]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-Nitro-benzylsulfanyl)-benzooxazole
In the landscape of pharmaceutical research and drug development, the synthesis of novel chemical entities is a daily reality. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(4-Nitro-benzylsulfanyl)-benzooxazole, a compound whose structural motifs—a nitroaromatic group, a benzoxazole core, and a benzylsulfur linkage—necessitate a cautious and well-informed approach to its handling and disposal. This document is intended for laboratory personnel actively engaged in chemical synthesis and analysis.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the potential hazards associated with this compound is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, we can infer its hazard profile from its constituent functional groups.
-
The Nitro Group (-NO₂): Aromatic nitro compounds are high-energy molecules and should be treated as potentially explosive.[1][2] Their thermal decomposition can be highly exothermic and, in some cases, violent.[3] The presence of impurities can significantly lower their thermal stability.[3] These compounds are also known to be incompatible with strong acids, bases, and reducing agents.[4]
-
The Benzoxazole Core: Benzoxazole derivatives are known to cause skin and serious eye irritation.[5] They may also be harmful if swallowed, inhaled, or absorbed through the skin.[5]
-
The Benzylsulfanyl Group: The sulfur linkage introduces potential for flammability and requires consideration for environmental impact upon disposal.[6][7]
Based on this analysis, this compound must be handled as a toxic, irritant, and potentially explosive hazardous waste .
Inherent Risks Summary
| Hazard Class | Potential Manifestation | Causative Structural Moiety |
| Explosive | Sensitive to shock, friction, or heat; violent decomposition. | Nitroaromatic group[1][2] |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Benzoxazole derivative[5] |
| Irritant | Causes skin and serious eye irritation. | Benzoxazole derivative[5] |
| Flammability | May be combustible. | Benzylsulfanyl group[6] |
| Environmental | Potentially harmful to aquatic life. | Aromatic/heterocyclic structure |
| Reactivity | Incompatible with strong acids, bases, and reducing agents. | Nitro compound[4][8] |
Pre-Disposal Preparations: Establishing a Safe Environment
Proper preparation is the cornerstone of safe chemical handling. The following steps must be completed before beginning the disposal process.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is non-negotiable. This includes:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A flame-retardant laboratory coat.
-
Respiratory Protection: Work must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[9]
Required Materials and Equipment
-
Designated, labeled hazardous waste containers (compatible with organic solids).
-
Non-sparking tools (e.g., plastic or wooden spatulas).[6]
-
A chemical spill kit appropriate for flammable and toxic solids.
-
An approved and licensed professional waste disposal service.[6]
Step-by-Step Disposal Protocol
This protocol is designed to mitigate the risks identified in the initial assessment. Adherence to this sequence is critical for ensuring safety.
Workflow for Disposal of this compound
Caption: Disposal workflow for this compound.
Step 1: Segregation of Waste Isolate waste containing this compound from all other waste streams. Crucially, do not mix with incompatible chemicals such as strong acids, bases, or reducing agents to prevent a runaway reaction.[4][8]
Step 2: Transferring the Waste Using non-sparking tools, carefully transfer the solid waste into a designated hazardous waste container.[6] Avoid generating dust.[6] If the compound is in solution, ensure the solvent is compatible with the container material.
Step 3: Labeling the Waste Container The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". All constituents of the waste mixture must be listed.
Step 4: Sealing the Container Securely cap the waste container. For any waste that may generate gas due to slow decomposition, a vented cap may be necessary, as is the case with some nitric acid waste.[10] Given the nitro-group, this is a prudent consideration.
Step 5: Temporary Storage Store the sealed and labeled container in a designated, well-ventilated, and controlled hazardous waste accumulation area. This area should be away from heat sources and direct sunlight.
Step 6: Professional Disposal The final and most critical step is to arrange for the collection and disposal of the waste by a licensed professional waste disposal service.[6] It is the responsibility of the waste generator to ensure the waste is properly characterized and all regulations are followed.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [9][11]
Emergency Procedures: Planning for the Unexpected
Spill Response:
-
Evacuate the immediate area and alert personnel.
-
If the spill is significant, evacuate the laboratory and contact your institution's emergency response team.
-
For minor spills within a fume hood, and if you are trained to do so, use a chemical spill kit.
-
Carefully sweep up the solid material with non-sparking tools and place it in a sealed container for disposal.[6] Avoid creating dust.[11]
-
Ventilate the area and decontaminate the spill surface.[11]
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][12]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[5][12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][12]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[12]
By adhering to these rigorous procedures, we can ensure that the innovative work conducted in our laboratories does not come at the cost of safety or environmental integrity. The principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) demand nothing less than our most diligent efforts in the responsible management of chemical waste.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Nitrobenzaldehyde. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Nitrobenzaldehyde. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Nitroresorcinol. Retrieved from [Link]
- Unknown. (2020). NITRO COMPOUNDS.
- Google Patents. (n.d.). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
-
Yale Environmental Health & Safety. (n.d.). SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID. Retrieved from [Link]
-
PubChem. (n.d.). Benzoxazole, 2-(4-nitrophenyl)-. Retrieved from [Link]
- Unknown. (n.d.). Examples of Incompatible Chemicals.
-
New Jersey Department of Health. (n.d.). Sulfur - Hazardous Substance Fact Sheet. Retrieved from [Link]
- Alberta Environment. (2011). Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. Retrieved from the Open Government Program of Alberta.
-
Utah State University. (n.d.). Incompatible Chemicals. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave-Assisted Synthesis of Benzoxazole Derivatives. Request PDF. Retrieved from [Link]
-
ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
-
Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]
-
Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Retrieved from [Link]
-
PMC. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 729-13-5 | Product Name : 2-(4-Nitrophenyl)-1H-benzimidazole. Retrieved from [Link]
- Unknown. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
-
Purdue Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
- Chemical Synthesis Database. (2025). 2-(4-nitrophenyl)-1,3-benzoxazole.
-
ResearchGate. (2025). (PDF) Drug Incompatibility Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Explosive. Retrieved from [Link]
Sources
- 1. lkouniv.ac.in [lkouniv.ac.in]
- 2. Explosive - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 9. chemicea.com [chemicea.com]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. carlroth.com [carlroth.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
